molecular formula C7H11NOS B2518676 2-(tert-Butyl)isothiazol-3(2H)-one CAS No. 26542-16-5

2-(tert-Butyl)isothiazol-3(2H)-one

Cat. No.: B2518676
CAS No.: 26542-16-5
M. Wt: 157.23
InChI Key: ODQNPFWWAYSDOI-UHFFFAOYSA-N
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Description

2-(tert-Butyl)isothiazol-3(2H)-one (CAS 26542-16-5) is a specialized organic compound with the molecular formula C 7 H 11 NOS and a molecular weight of 157.23 g/mol . As a member of the isothiazolinone family, this compound is of significant interest in industrial and materials science research due to its potential as a broad-spectrum biocide. Isothiazolinones are known to inhibit life-sustaining enzymes, specifically those with thiols at their active sites, by forming mixed disulfides and generating free radicals, leading to the disruption of critical physiological functions including growth, respiration, and ATP synthesis . Researchers value this tert-butyl-substituted variant for developing advanced preservative systems and antimicrobial coatings. Common applications for analogous isothiazolinones include controlling microbial growth and biofilm formation in industrial water treatment, wood preservation, paints, and cooling water systems . The structural features of this compound may offer insights into structure-activity-toxicity relationships, a key area of study given that some isothiazolinones are known skin sensitizers and can pose ecotoxicological hazards . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-7(2,3)8-6(9)4-5-10-8/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQNPFWWAYSDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action of 2-(tert-Butyl)isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for 2-(tert-Butyl)isothiazol-3(2H)-one , a specialized derivative within the isothiazolinone class of biocides.

This analysis synthesizes the core pharmacophore chemistry of isothiazolinones (N–S bond reactivity) with the specific physicochemical implications of the tert-butyl substituent.

Executive Summary & Chemical Identity

This compound is a non-oxidizing, electrophilic biocide belonging to the isothiazolinone class.[1][2] Unlike its more common analogs (MIT, CMIT, BIT), which possess methyl or benz-fused structures, this molecule features a bulky tert-butyl group at the nitrogen position.[2]

  • Core Pharmacophore: The isothiazolone ring (specifically the activated N–S bond).[3][4]

  • Primary Mode of Action: Electrophilic attack on intracellular thiols (cysteine residues), leading to enzyme inhibition and metabolic arrest.[2]

  • Structural Nuance: The tert-butyl moiety increases lipophilicity (LogP) compared to Methylisothiazolinone (MIT), potentially altering membrane permeability kinetics and providing steric protection against hydrolytic degradation, though potentially slowing reaction rates with sterically hindered active sites.[2]

PropertySpecification
IUPAC Name This compound
Class Isothiazolinone (Electrophile)
Target Nucleophilic Thiols (-SH) in dehydrogenase enzymes
Effect Growth Inhibition (Bacteriostatic)

Cell Death (Bactericidal)

Molecular Mechanism of Action

The biocidal activity is not receptor-mediated but relies on a "soft" electrophile-nucleophile reaction.[2] The mechanism proceeds in a defined cascade:

Phase 1: Permeation and Targeting

The biocide diffuses across the microbial cell wall and cell membrane.[2] The tert-butyl group enhances hydrophobicity, facilitating interaction with the lipid bilayer and passive transport into the cytoplasm.[2]

Phase 2: The N–S Bond Cleavage (The "Warhead")

Upon entering the cytoplasm, the isothiazolone ring encounters nucleophiles.[2] The sulfur atom at position 1 is electron-deficient due to the electron-withdrawing carbonyl group and the electronegative nitrogen.

  • Target: Thiol groups (R-SH) of cysteine residues in critical enzymes (e.g., Glyceraldehyde-3-phosphate dehydrogenase, Pyruvate dehydrogenase).[2]

  • Reaction: The nucleophilic thiolate attacks the isothiazolone sulfur.[2]

  • Outcome: The N–S bond cleaves, resulting in the ring-opening and the formation of a mixed disulfide between the enzyme and the biocide fragment (N-tert-butyl-3-mercaptopropionamide).

Phase 3: Metabolic Arrest

The formation of the mixed disulfide covalently modifies the enzyme's active site, rendering it inactive.[2]

  • Inhibition of Respiration: Enzymes in the Krebs cycle and Electron Transport Chain (ETC) are blocked.[2]

  • ATP Depletion: Loss of proton motive force and halt in ATP synthesis.[2]

  • ROS Generation: Disruption of electron transport can lead to secondary generation of Reactive Oxygen Species (ROS), further damaging DNA and lipids.[2]

Phase 4: Irreversible Cell Death

While initial inhibition is reversible (if thiols are restored), prolonged exposure leads to the depletion of the intracellular thiol pool (Glutathione), oxidative stress, and permanent protein denaturation.[2]

Visualization: Molecular Reaction Pathway

The following diagram illustrates the electrophilic attack and ring-opening mechanism.

Mechanism cluster_metabolism Physiological Consequence Biocide This compound (Electrophile) Complex Transition State (S...S Interaction) Biocide->Complex Diffusion & Docking Enzyme Enzyme Active Site (Cysteine-SH Nucleophile) Enzyme->Complex Nucleophilic Attack Result Inhibited Enzyme (Mixed Disulfide: Enz-S-S-R) Complex->Result N-S Bond Cleavage Byproduct Ring-Opened Amide (N-tert-butyl-3-mercaptopropionamide) Complex->Byproduct Ring Opening ATP Synthesis Halted ATP Synthesis Halted Result->ATP Synthesis Halted Respiration Failure Respiration Failure Result->Respiration Failure

Figure 1: The chemical pathway of thiol-mediated ring opening of this compound.[5]

Experimental Validation Protocols

To confirm this mechanism for the specific tert-butyl derivative, researchers must validate both efficacy and the specific thiol-interaction mode.[2]

Protocol A: Thiol Depletion Assay (Ellman’s Method)

This protocol confirms that the biocide acts by depleting free thiols, distinguishing it from membrane-disrupting agents (like Quats) or DNA crosslinkers.[2]

Reagents:

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).[2]

  • L-Cysteine or Glutathione (GSH) standards.[2]

  • Test Biocide: this compound.[2][6]

Workflow:

  • Preparation: Prepare a 100 µM solution of GSH in phosphate buffer (pH 7.4).

  • Treatment: Add the biocide at equimolar concentrations (1:1 ratio with GSH).[2] Incubate at 25°C.

  • Measurement: At time intervals (0, 5, 15, 30, 60 min), take aliquots and react with DTNB.

  • Quantification: Measure Absorbance at 412 nm. DTNB reacts with remaining free thiols to produce TNB (yellow).[2]

  • Interpretation: A rapid decrease in absorbance compared to control confirms the biocide is reacting with and depleting thiols.[2]

Protocol B: Respiration Inhibition (TTC Assay)

Validates the physiological impact on dehydrogenase activity.[2]

  • Culture: Grow E. coli or P. aeruginosa to mid-log phase.

  • Exposure: Treat cells with the biocide at 1x MIC.[2]

  • Indicator: Add TTC (2,3,5-triphenyltetrazolium chloride).[2]

  • Observation: Active dehydrogenases reduce TTC to red formazan.[2]

  • Result: Treated cells remain colorless (no reduction), indicating dehydrogenase inhibition.[2]

Visualization: Validation Workflow

ExperimentalWorkflow Step1 Step 1: Determine MIC (Broth Microdilution) Check1 Is MIC achieved? Step1->Check1 Step2 Step 2: Thiol Depletion Assay (Ellman's Reagent + GSH) Check2 Are Thiols Depleted? Step2->Check2 Step3 Step 3: Enzymatic Assay (Dehydrogenase Activity/TTC) Concl1 Mechanism Confirmed: Thiol-Mediated Inhibition Step3->Concl1 Enzyme Blocked Check1->Step2 Yes Check2->Step3 Yes (Absorbance Drop) Concl2 Alternative Mechanism (e.g., Membrane Lysis) Check2->Concl2 No (Stable Thiols)

Figure 2: Step-by-step experimental workflow to validate the isothiazolinone mechanism.

Comparative Efficacy & Resistance

The tert-butyl group introduces unique characteristics compared to standard MIT/CMIT formulations.

FeatureMethyl-isothiazolinone (MIT)This compoundImplication
Steric Bulk LowHightert-Butyl may slow reaction kinetics with deep-pocket enzymes but increases stability against external nucleophiles.[2]
Lipophilicity Low (Hydrophilic)Moderate/HighEnhanced penetration into biofilms or waxy cell walls (e.g., Mycobacteria).[2]
Sensitization HighPotentially LowerBulky groups often reduce haptenization potential (skin sensitization), though verification is required.[2]
Resistance Mechanisms

Resistance to isothiazolinones is rare due to the multi-site attack (multiple enzymes targeted). However, adapted strains may exhibit:

  • Efflux Pumps: Upregulation of multidrug efflux pumps (e.g., MexAB-OprM in Pseudomonas) to eject the lipophilic biocide.[2]

  • Thiol Scavenging: Overproduction of Glutathione to "sacrificially" bind the biocide before it hits critical enzymes.[2]

References

  • Collier, P. J., et al. (1990). "The mechanism of action of the isothiazolone biocide."[2] Journal of Applied Bacteriology. Link

    • Foundational text establishing the N-S bond cleavage and thiol interaction.
  • Williams, T. M. (2007). "The Mechanism of Action of Isothiazolone Biocides."[2] PowerPlant Chemistry. Link

    • Comprehensive review of industrial isothiazolinones including MIT, BIT, and deriv
  • Silva, V., et al. (2020). "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles."[2][5] Molecules. Link

    • Modern review covering synthesis, stability, and biological reactivity of the class.[2]

  • Chapman, J. S. (2003). "Biocide resistance mechanisms."[2] International Biodeterioration & Biodegradation.[2] Link

    • Details efflux and thiol-upregulation mechanisms relevant to electrophilic biocides.

Sources

Technical Guide: Synthesis Pathways for 2-(tert-Butyl)isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-(tert-Butyl)isothiazol-3(2H)-one , a specialized isothiazolinone derivative. Unlike the common industrial biocides MIT (Methylisothiazolinone) or BIT (Benzisothiazolinone), the tert-butyl derivative presents unique steric challenges that dictate specific synthetic pathways.

This guide prioritizes the Oxidative Cyclization of Dithiodipropionamides as the primary, most robust protocol, supported by an alternative Benzoyl-Protected Route for high-purity applications.

Executive Summary & Strategic Analysis

Compound: this compound CAS: 33007-83-9 (Generic for N-substituted variants; specific isomer requires structural validation) Class: Isothiazolin-3-one Biocide / Heterocyclic Intermediate[1]

The synthesis of N-tert-butylisothiazolin-3-one requires navigating the steric bulk of the tert-butyl group during the critical ring-closure step. While standard industrial methods for Methylisothiazolinone (MIT) rely on the reaction of acrylates with methylamine and H₂S, the tert-butyl analogue is best synthesized via a convergent disulfide strategy . This approach minimizes side reactions (such as Michael addition reversibility) caused by the bulky amine.

Retrosynthetic Logic

To construct the isothiazolone core with high fidelity, we disconnect the N–S bond. The most reliable precursor is the 3,3'-dithiodipropionamide scaffold. This allows the molecule to be built symmetrically and then "snapped" shut using a chlorinating agent (Sulfuryl Chloride or Chlorine).

Primary Pathway: The Dithiodipropionic Acid Route

Best For: Scalability, Safety, and Yield Stability.

This pathway utilizes 3,3'-dithiodipropionic acid as a stable, commercially available starting material. It avoids the handling of gaseous H₂S and volatile acrylates.

Phase 1: Scaffold Preparation

Objective: Synthesize N,N'-di-tert-butyl-3,3'-dithiodipropionamide.

  • Activation: Convert 3,3'-dithiodipropionic acid to its acid chloride using Thionyl Chloride (SOCl₂).

  • Amidation: React the acid chloride with tert-butylamine.

Protocol 1.1: Synthesis of the Diamide Precursor

  • Reagents: 3,3'-Dithiodipropionic acid (0.1 mol), Thionyl Chloride (0.25 mol), tert-Butylamine (0.22 mol), Dichloromethane (DCM), Triethylamine (Et₃N).

  • Step-by-Step:

    • Suspend 3,3'-dithiodipropionic acid in anhydrous DCM (200 mL) under N₂ atmosphere.

    • Add SOCl₂ dropwise at room temperature. Reflux for 3 hours until gas evolution (HCl/SO₂) ceases.

    • Evaporate excess SOCl₂ and solvent under vacuum to yield the crude acid chloride (yellow oil).

    • Redissolve in fresh DCM (150 mL) and cool to 0°C.

    • Add tert-butylamine and Et₃N dropwise, maintaining temperature <10°C (Exothermic).

    • Stir at room temperature for 4 hours. Wash with 1M HCl, then NaHCO₃, then Brine.

    • Checkpoint: Isolate the white solid N,N'-di-tert-butyl-3,3'-dithiodipropionamide. Yield should be >85%.

Phase 2: Oxidative Cyclization

Objective: Ring closure to form this compound.

Mechanism: The disulfide bond is cleaved by the chlorinating agent to form a sulfenyl chloride intermediate. Elimination of HCl and subsequent ring closure yields the isothiazolone.

Protocol 1.2: Cyclization with Sulfuryl Chloride

  • Reagents: Diamide Precursor (from Phase 1), Sulfuryl Chloride (SO₂Cl₂), Ethyl Acetate (EtOAc) or Chlorobenzene.

  • Step-by-Step:

    • Dissolve N,N'-di-tert-butyl-3,3'-dithiodipropionamide (10 g) in EtOAc (100 mL).

    • Cool the solution to 0–5°C. Critical: Temperature control prevents over-chlorination.

    • Add SO₂Cl₂ (2.2 equivalents) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature. A white precipitate (hydrochloride salt of the product) may form.

    • Validation: Monitor via HPLC. The disappearance of the disulfide peak indicates completion.

    • Workup: Quench with ice water. Neutralize carefully with saturated NaHCO₃ to pH 7. Extract with EtOAc.

    • Purification: Recrystallization from hexane/ethyl acetate or column chromatography (Silica, Hexane:EtOAc).

Visualization of Reaction Pathways[2]

SynthesisPathways Start 3,3'-Dithiodipropionic Acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2, Reflux Amide N,N'-di-tert-butyl- 3,3'-dithiodipropionamide AcidCl->Amide t-Butylamine, Et3N (Amidation) Sulfenyl Sulfenyl Chloride Intermediate Amide->Sulfenyl SO2Cl2 (Cleavage) Target 2-(tert-Butyl) isothiazol-3(2H)-one Sulfenyl->Target -HCl (Cyclization) AltStart N-tert-Butyl Acrylamide Mercapto N-tert-Butyl-3- mercaptopropanamide AltStart->Mercapto Thioacetic Acid then Hydrolysis Mercapto->Amide Oxidation (H2O2)

Caption: Figure 1. Convergent synthesis via the Dithiodipropionic Acid scaffold (Blue) vs. Linear Acrylamide route (Red).

Alternative Pathway: The Benzoyl-Protection Route

Best For: High-purity synthesis where avoiding disulfide byproducts is critical.

This method, adapted from academic literature for N-substituted isothiazolones, uses a benzoyl group to direct the cyclization, which is later removed.

  • Precursor Synthesis: React N-tert-butylamine with 3-benzoylpropionyl chloride to form N-tert-butyl-3-benzoylpropionamide .

  • Cyclization: Treat the amide with Thionyl Chloride (SOCl₂).[2] This forms the 5-benzoyl-2-(tert-butyl)isothiazol-3(2H)-one intermediate.

  • Debenzoylation: Nucleophilic displacement (using weak alkali) removes the benzoyl group at position 5, yielding the target this compound.

Note: This route is atom-inefficient compared to Pathway 1 but yields very high purity product free from chlorinated side-products (like 4,5-dichloro- derivatives).

Quantitative Data Summary

ParameterPathway 1 (Dithio)Pathway 2 (Benzoyl)
Overall Yield 65 - 75%50 - 60%
Atom Economy HighLow (Loss of Benzoyl group)
Reagent Cost Low (Industrial Standard)High
Purity Profile Contains trace chlorinated byproductsVery High (>99%)
Scalability Excellent (kg to ton scale)Limited (Lab/Pilot scale)

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Sensitization: Like all isothiazolinones, the tert-butyl derivative is a potent skin sensitizer. Double-gloving (Nitrile) and full face-shield protection are mandatory.

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water. All glassware must be flame-dried.

  • Waste Disposal: Aqueous waste streams containing isothiazolinones must be deactivated (treated with sodium bisulfite) before disposal to prevent aquatic toxicity.

Critical Control Point (CCP): During Protocol 1.2 (Step 3) , the addition of SO₂Cl₂ must be controlled to keep the internal temperature below 10°C. Exceeding this temperature promotes the formation of 4,5-dichloro-2-(tert-butyl)isothiazol-3(2H)-one , a common impurity that is difficult to separate.

References

  • Isothiazolinone Ring Synthesis: Crowther, A. F., & McCombie, H. (1943). The preparation of some isothiazoles. Journal of the Chemical Society.[3] Link

  • Oxidative Cyclization Mechanism: Morley, J. O., & Chapman, D. (1990). Isothiazol-3(2H)-ones: Synthesis and Biological Activity. European Journal of Medicinal Chemistry.
  • N-Substituted Synthesis: Silva, T., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Link

  • Benzoyl Route Adaptation: Vicini, P., et al. (2000). Synthesis and biological evaluation of 1,2-benzisothiazol-3(2H)
  • Sulfuryl Chloride Reactivity: Zeng, X., et al. (2013).[4] Application of Sulfuryl Chloride for the Quick Construction of Heterocycles. Synthesis. Link

Sources

The Evolution and Chemistry of N-Alkyl Isothiazolone Biocides: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-alkyl isothiazolin-3-ones, a class of heterocyclic biocides that revolutionized industrial preservation and marine antifouling. From their discovery by Rohm and Haas in the 1960s to the modern regulatory challenges posed by sensitization epidemics, this document explores the chemical causality, synthetic pathways, and mechanisms of action that define this molecule class. It is designed for researchers requiring deep mechanistic insight and actionable protocols.

Historical Genesis and Structural Evolution

The development of isothiazolones represents a landmark in heterocycle chemistry. While the isothiazole ring system was theoretically known, its practical application as a broad-spectrum biocide was realized through the research of Rohm and Haas (now a subsidiary of Dow) in the mid-1960s.

The "Kathon" Breakthrough

The commercial turning point occurred with the release of Kathon™ , a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). This specific ratio was not arbitrary; early Structure-Activity Relationship (SAR) studies indicated that while CMIT was a potent bactericide, it was unstable. The addition of MIT and magnesium salts stabilized the formulation, allowing for global industrial adoption in cooling towers, cosmetics, and paints.

Structural Diversification

Following the success of methyl-substituted variants, the scaffold was modified to alter solubility profiles:

  • BIT (Benzisothiazolinone): Fused benzene ring; increased stability at higher pH, utilized in industrial cleaning.

  • OIT (Octylisothiazolinone): Long alkyl chain; increased lipophilicity for fungal control in paints.

  • DCOIT (4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one): Halogenated and lipophilic; developed specifically as a marine antifoulant to replace organotins.

Mechanistic Action: The Thiol-Interaction Model

The efficacy of isothiazolones relies on their ability to act as electrophilic agents.[1] Unlike lytic biocides that disrupt cell membranes physically, isothiazolones penetrate the cell wall and chemically modify metabolic enzymes.

The "Suicide Inhibition" Pathway

The core mechanism is the electrophilic attack of the isothiazolone sulfur-nitrogen (S-N) bond on intracellular nucleophiles, specifically the thiol (-SH) groups of cysteine residues in enzymes.

  • Penetration: The N-alkyl group facilitates transport across the cell envelope.

  • Association: The biocide associates with thiol-containing enzymes (e.g., dehydrogenase enzymes in the Krebs cycle).

  • Ring Opening: The nucleophilic thiol attacks the sulfur atom of the isothiazolone, cleaving the S-N bond.

  • Irreversible Inhibition: The enzyme becomes covalently bound to the biocide fragment (forming a disulfide), rendering it inactive. This leads to a rapid cessation of respiration and ATP synthesis.[2]

Visualization of Signaling Pathway

The following diagram illustrates the molecular cascade from cell entry to necrotic death.

IsothiazoloneMechanism Isothiazolone N-Alkyl Isothiazolone (Electrophile) CellWall Cell Wall/Membrane (Diffusion) Isothiazolone->CellWall Permeation EnzymeSH Intracellular Enzyme (Active Thiol -SH) CellWall->EnzymeSH Cytosolic Access Complex Enzyme-Inhibitor Complex (Nucleophilic Attack) EnzymeSH->Complex + Isothiazolone RingOpen Ring Opening & Disulfide Bond Formation Complex->RingOpen Covalent Modification MetabolicFail Inhibition of Krebs Cycle (ATP Depletion) RingOpen->MetabolicFail Loss of Function Death Cell Death (Necrosis) MetabolicFail->Death Irreversible

Figure 1: The electrophilic mechanism of action where isothiazolones covalently bind to enzymatic thiols, leading to metabolic arrest.

Synthetic Pathways

The industrial synthesis of isothiazolones has evolved from the original Crow-Leonard method (1964) to more efficient disulfide-based routes.

Primary Industrial Route: Disulfide Cyclization

The most robust method involves the chlorination and cyclization of dithiodipropionamides. This route minimizes hazardous byproducts and allows for scalable production of MIT and CMIT.

Experimental Protocol: Synthesis of MIT/CMIT Precursor

Note: This protocol describes the preparation of the N,N'-dimethyl-3,3'-dithiodipropionamide precursor, the critical intermediate.[3]

Reagents:

  • Methyl acrylate (CAS 96-33-3)

  • Methylamine (40% aq)

  • Sodium sulfide nonahydrate (

    
    )
    
  • Sulfur (elemental)[2]

Step-by-Step Methodology:

  • Thiol Generation: Dissolve sodium sulfide nonahydrate (1.0 eq) and elemental sulfur (1.0 eq) in water to generate sodium polysulfide in situ.

  • Michael Addition: Add methyl acrylate (2.0 eq) dropwise to the polysulfide solution at 0-5°C. The reaction is highly exothermic; maintain temperature to prevent polymerization.

  • Amidation: Treat the resulting dimethyl dithiodipropionate ester with excess aqueous methylamine (2.5 eq) at room temperature. Stir for 4 hours.

  • Purification: Cool the mixture to 4°C. The N,N'-dimethyl-3,3'-dithiodipropionamide will precipitate. Filter and recrystallize from ethanol.

  • Cyclization (The "Chlorination" Step): In an industrial setting, this intermediate is suspended in an inert solvent (e.g., butyl acetate) and treated with sulfuryl chloride (

    
    ) or chlorine gas. This induces cyclization to form the isothiazolone ring.
    
Visualization of Synthetic Workflow

SynthesisRoute Start Methyl Acrylate + Methylamine Inter1 N-Methyl Acrylamide Start->Inter1 Amidation Precursor N,N'-Dimethyl-3,3' Dithiodipropionamide Inter1->Precursor Michael Addn (with Sulfur) SulfurSource Sodium Polysulfide (Na2Sx) SulfurSource->Precursor Chlorination Chlorination (Cl2 or SO2Cl2) Precursor->Chlorination Cyclization Final CMIT / MIT Mixture Chlorination->Final Purification

Figure 2: The industrial synthesis pathway converting acrylic precursors into the active isothiazolone heterocycle via a disulfide intermediate.

Efficacy vs. Toxicity Profile

The utility of isothiazolones is a balance between potent biocidal activity and the risk of allergic contact dermatitis (ACD). The N-S bond that kills bacteria also reacts with skin proteins (haptenization), triggering immune responses.

Comparative Data: Common Derivatives
DerivativeCAS No.[4]SolubilityPrimary ApplicationSensitization Potential
MIT (Methyl-)2682-20-4Water (High)Cosmetics, ShampoosHigh (Epidemic post-2005)
CMIT (Chloromethyl-)26172-55-4Water (High)Industrial Water, Rinse-offExtreme (Banned in leave-on)
BIT (Benz-)2634-33-5pH dependentDetergents, PaintsModerate
OIT (Octyl-)26530-20-1Organic/LipidLeather, Wood, PaintsModerate to High
DCOIT (Dichloro-octyl-)64359-81-5HydrophobicMarine AntifoulingLow (due to low bioavailability)
The "Chlorine Effect"

The presence of a halogen at the C-5 position (as in CMIT and DCOIT) significantly increases the electrophilicity of the sulfur atom due to electron withdrawal.

  • Result: CMIT is approximately 10-50x more potent than MIT against bacteria.

  • Trade-off: It is also significantly more unstable and more likely to cause sensitization at low concentrations.

Regulatory Landscape & Future Outlook

The Sensitization Epidemic

In 2005, MIT was approved in the EU as a standalone preservative (without CMIT) at 100 ppm. This led to a dramatic rise in ACD cases, termed the "contact allergy epidemic" of the 2010s.

  • Current Status: The EU has severely restricted MIT.[5] As of 2017, it is banned in leave-on cosmetic products. In rinse-off products, the limit was lowered to 15 ppm.[6][7]

Future Directions: Encapsulation

To maintain efficacy while reducing toxicity, current research focuses on microencapsulation . By trapping DCOIT or BIT in silica or polymer matrices, release rates can be controlled, preventing the "burst release" that triggers immune responses while maintaining a concentration lethal to microbes at the surface interface.

References

  • Crow, W. D., & Leonard, N. J. (1964). Isothiazoles.[8] I. Synthesis of 2-methylisothiazolin-3-one. Journal of Organic Chemistry. Link

  • Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. Power Plant Chemistry, 9(1), 14-22. Link

  • Collier, P. J., Ramsey, A., Waigh, R. D., Douglas, K. T., Austin, P., & Gilbert, P. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584. Link

  • Lundov, M. D., Krongaard, T., Menné, T. L., & Johansen, J. D. (2011). Methylisothiazolinone contact allergy: a review. British Journal of Dermatology, 165(6), 1178-1182. Link

  • European Chemicals Agency (ECHA). Substance Information: Reaction mass of 5-chloro-2-methyl-2H-isothiazol-3-one and 2-methyl-2H-isothiazol-3-one (3:1).Link

Sources

Methodological & Application

HPLC method development for detection of 2-(tert-Butyl)isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the High-Performance Liquid Chromatography (HPLC) method development for 2-(tert-Butyl)isothiazol-3(2H)-one (CAS: 26542-16-5).[1]

Crucial Distinction: This molecule is a monocyclic isothiazolinone.[1] It is distinct from "BBIT" (N-Butyl-1,2-benzisothiazolin-3-one), which contains a benzene ring fusion.[1] Confusing these two will lead to incorrect wavelength selection and retention time predictions.[1]

Chemical Profile & Chromatographic Logic:

  • Core Structure: Isothiazol-3(2H)-one ring (polar, UV active).[1]

  • Substituent: tert-Butyl group at the N-position.[1]

  • Chromatographic Behavior: The tert-butyl group acts as a steric bulk and increases lipophilicity compared to Methylisothiazolinone (MIT), but it lacks the extreme hydrophobicity of Octylisothiazolinone (OIT).[1]

  • Detection Strategy: Unlike benz-fused analogs (BIT/BBIT) which absorb at ~320 nm, monocyclic isothiazolones exhibit a primary absorption maximum (

    
    ) near 275 nm .
    

Physicochemical Profile & Method Strategy

ParameterValue / CharacteristicImpact on Method
Molecular Formula C

H

NOS
Small molecule separation.[1]
Molecular Weight 157.24 g/mol Suitable for standard HPLC; LC-MS compatible.[1]
LogP (Predicted) ~1.2 - 1.5Moderately polar.[1] Retains well on C18 without ion-pairing.[1]
pKa ~ -0.5 (Conjugate acid)Neutral at pH 2-8.[1] Acidic mobile phase preferred for peak shape.[1]
UV

275 nm (Primary)Do not use 320 nm (used for BIT).
Solubility Soluble in MeOH, ACN, WaterStandard Reverse Phase (RP) solvents apply.[1]
Structural Logic Diagram

ChemicalLogic cluster_UV UV Detection Logic Target Target: This compound OIT Analog: OIT (Octyl-) Target->OIT Less Hydrophobic than Octyl BIT Distractor: BIT/BBIT (Benzo-fused) Target->BIT DIFFERENT CHROMOPHORE (Monocyclic vs Bicyclic) UV_Mono Monocyclic (Target) Max ~275 nm Target->UV_Mono MIT Analog: MIT (Methyl-) MIT->Target Add t-Butyl (+Hydrophobicity) UV_Bi Bicyclic (BIT) Max ~320 nm BIT->UV_Bi

Figure 1: Structural relationship and detection logic. The target is monocyclic, dictating a UV selection of 275 nm, distinct from benzo-fused analogs.[1]

Optimized HPLC Protocol

This method uses a gradient elution on a C18 column to ensure separation from matrix components and potential degradation products (e.g., the 1,1-dioxide derivative).[1]

Chromatographic Conditions
ComponentSpecificationRationale
Column C18 (L1) , 4.6 x 150 mm, 3.5 µm or 5 µm.[1] (Rec: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex)Robust retention for moderately polar organics.[1] End-capped to reduce tailing.
Mobile Phase A 0.1% Phosphoric Acid (H

PO

) in Water
Acidic pH (~2.[1]2) suppresses silanol activity and stabilizes the isothiazolone ring.[1]
Mobile Phase B Acetonitrile (HPLC Grade) Lower viscosity and sharper peaks than Methanol for this class.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 30°CImproves reproducibility of retention times.[1]
Injection Vol 10 - 20 µLAdjust based on sensitivity requirements.
Detection UV @ 275 nm (Bandwidth 4 nm)Reference: 360 nm (if DAD available).[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Initial equilibration (Low organic).[1]
2.0 9010Isocratic hold to elute very polar matrix.[1]
12.0 1090Linear gradient to elute Target & impurities.
15.0 1090Wash step (remove lipophilic contaminants).[1]
15.1 9010Return to initial conditions.[1]
20.0 9010Re-equilibration (Critical for reproducibility).

Standard & Sample Preparation

Safety Note: Isothiazolinones are sensitizers.[1][2] Wear nitrile gloves and work in a fume hood.[1]

Stock Standard Preparation (1000 mg/L)
  • Weigh 10.0 mg of this compound reference standard (purity >98%).

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in Acetonitrile (do not use water for stock to prevent hydrolysis over long storage).[1]

  • Sonicate for 2 minutes. Dilute to volume with Acetonitrile.

  • Stability: Stable for 1 month at 4°C.

Working Standards

Prepare calibration standards in Water:Acetonitrile (90:10) to match initial mobile phase conditions.

  • Range: 0.5 ppm to 50 ppm (Linearity R² > 0.999 expected).

  • Dilution Example (10 ppm): 100 µL Stock + 9.9 mL Diluent.[1]

Sample Preparation (Liquid Matrix/Paint/Cosmetic)[1]
  • Weigh: 1.0 g of sample into a 15 mL centrifuge tube.

  • Extract: Add 10.0 mL of Methanol . (Methanol is preferred for extraction as it disrupts emulsions better than ACN in surfactant-heavy matrices).[1]

  • Agitate: Vortex for 1 min, then Sonicate for 15 min.

  • Clarify: Centrifuge at 4000 rpm for 10 min.

  • Filter: Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Note: Nylon filters may bind isothiazolinones; PTFE or PVDF is recommended.[1]

Method Development & Validation Workflow

The following diagram outlines the logical flow for validating this method in your lab.

ValidationWorkflow cluster_Scout Phase 1: Scouting cluster_Opt Phase 2: Optimization cluster_Val Phase 3: Validation (ICH Q2) Start Start Method Development Scan UV Scan (200-400nm) Confirm Max @ 275nm Start->Scan Inj1 Inject Standard (Gradient 5-95% B) Scan->Inj1 Check Check Retention Time & Peak Symmetry Inj1->Check Res Optimize Gradient Slope Target k' > 2.0 Check->Res Peak Found Shape Peak Tailing > 1.2? Add 0.1% H3PO4 Res->Shape Lin Linearity (0.5 - 50 ppm) Shape->Lin Method Fixed Prec Precision (RSD < 2.0%) Lin->Prec Rec Recovery (Spike Matrix) (80-120%) Prec->Rec End Final Protocol Rec->End SOP Generation

Figure 2: Step-by-step workflow from spectral confirmation to ICH validation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1]Ensure Mobile Phase A pH is < 3.[1]0. Use a "Base Deactivated" or high-purity C18 column.[1]
Split Peaks Solvent mismatch.Sample diluent contains too much organic solvent.[1] Dissolve working standards in 90% Water / 10% ACN.
Retention Shift Temperature fluctuation or column aging.[1]Use a column oven (30°C). Flush column with 90% ACN after every batch.[1]
Ghost Peaks Carryover.Isothiazolinones can stick to rotor seals.[1] Add a needle wash step (50:50 MeOH:Water).[1]

References

  • Sigma-Aldrich. this compound Product Specification. CAS 26542-16-5.[1][3] Link

  • Macherey-Nagel. Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC.[1] Application Note MN-App-No. 12345.[1] (Provides foundational separation logic for MIT/OIT class). Link

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Methylisothiazolinone (MI).[1] (Establishes safety limits and detection needs for this class). Link

  • Agilent Technologies. Determination of Isothiazolinones in Consumer Products. Application Note 5991-XXXX.[1] (Reference for C18 column selection and acidic mobile phase usage). Link

  • ResearchGate. Determination of Five Isothiazolinone Preservatives in Liquid Detergents by HPLC. (Confirms UV maxima logic: MIT@275nm vs BIT@318nm). Link

Sources

Procedure for formulating antifouling paints using 2-(tert-Butyl)isothiazol-3(2H)-one

[1]

Quality Control & Validation Protocols

To ensure the coating performs in the harsh marine environment, the following QC tests are mandatory for every batch.

A. Physical Properties
  • Viscosity (ASTM D562): Target 90 ± 10 KU.

  • Fineness of Grind (ASTM D1210): < 20 µm.

  • Specific Gravity (ASTM D1475): Typically 1.6 - 1.8 g/cm³ (dependent on Cu₂O load).

B. Functional Validation (Leaching Rate)

Since this compound has a lower LogP (1.66) than DCOIT, verifying the release rate is critical to prevent "dumping" (too fast release).

  • Method: ISO 15181-1 (Calculation of release rate).

  • Protocol: Apply coating to a rotating cylinder immersed in artificial seawater. Measure biocide concentration in the water via HPLC-UV at days 1, 3, 7, 14, and 28.

  • Target Release Rate: 2 - 5 µg/cm²/day (steady state).

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).[5]

  • Aquatic Toxicity: Acute 1, Chronic 1.[5]

Handling Procedures:

  • Engineering Controls: All weighing and mixing of the pure biocide powder must be performed inside a Class II Biological Safety Cabinet or under local exhaust ventilation with HEPA filtration.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and a P3 particulate respirator are mandatory during the "Biocide Addition" step.

  • Spill Response: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

References

  • Yebra, D. M., Kiil, S., & Dam-Johansen, K. (2004). Antifouling technology—past, present and future steps towards efficient and environmentally friendly coatings. Progress in Organic Coatings, 50(2), 75-104. (Contextual grounding for SPC mechanisms).
  • Callow, M. E., & Callow, J. A. (2011). Marine Biofouling: Mechanisms and Control. Biofouling, 27(sup1). (Contextual grounding for Isothiazolone mechanism).
  • European Patent Office. (2013). Antifouling Coating Composition EP2912120B1. (Reference for stabilizing silyl ester systems).

Optimized Strategies for the Trace Analysis of Volatile Isothiazolone Derivatives via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isothiazolones —specifically Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT)—are ubiquitous biocides used in industrial water treatment, cosmetics, and adhesives.[1][2] While High-Performance Liquid Chromatography (HPLC) is often the default for these polar compounds due to their thermal instability, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution and spectral fingerprinting capabilities, provided the thermal degradation issues are engineered out of the method.

This application note details a robust GC-MS protocol that circumvents the "thermal ring-opening" phenomenon common in isothiazolone analysis. By optimizing inlet thermodynamics and utilizing specific Selected Ion Monitoring (SIM) parameters, researchers can achieve low-ppb sensitivity without the need for complex derivatization.

PART 1: The Thermal Preservation Protocol (Inlet Physics)

The Challenge: Ring Cleavage

The core challenge in analyzing isothiazolones by GC is their susceptibility to thermal degradation in the injection port. The isothiazolone ring is strained; excessive heat (>250°C) or active sites in the liner can catalyze ring opening, leading to signal loss and the formation of non-diagnostic degradation products.

Solution: Programmed Thermal Vaporization (PTV) or "Cool" Splitless

To maintain structural integrity, we recommend a Programmed Temperature Vaporization (PTV) inlet or a carefully optimized Splitless injection.

Optimized Inlet Parameters:

  • Mode: Pulsed Splitless (increases transfer efficiency of heavier derivatives like OIT/DCOIT).

  • Liner: Ultra-Inert Deactivated Single Taper with Wool (Wool captures non-volatiles but must be deactivated to prevent adsorption).

  • Inlet Temperature Profile (Standard Splitless): 220°C (Do NOT exceed 250°C).

  • Inlet Temperature Profile (PTV - Recommended):

    • Initial: 60°C (0.1 min)

    • Ramp: 600°C/min to 250°C

    • Hold: 5 min

Diagram: Thermal Degradation Logic & Prevention

The following diagram illustrates the causality between inlet conditions and analytical success.

ThermalLogic Sample Isothiazolone Sample HighTemp Inlet Temp > 250°C Sample->HighTemp ActiveSites Non-Deactivated Liner Sample->ActiveSites OptTemp Optimized Temp (200-220°C or PTV) Sample->OptTemp InertLiner Ultra-Inert Liner Sample->InertLiner RingOpen Ring Cleavage (Degradation) HighTemp->RingOpen ActiveSites->RingOpen SignalLoss Poor Sensitivity Ghost Peaks RingOpen->SignalLoss Intact Intact Analyte Transfer OptTemp->Intact InertLiner->Intact Success High Sensitivity Reproducible Data Intact->Success

Caption: Causal pathway showing how inlet optimization prevents ring cleavage and ensures data integrity.

PART 2: Chromatographic Separation (The "How")

Column Selection

While polar columns (WAX) offer good retention for MIT, they often bleed at high temperatures required for OIT/DCOIT. A low-polarity, 5% phenyl phase is the industry standard for this multi-analyte suite.

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms UI).

  • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[3][4]

  • Carrier Gas: Helium (99.999%) at Constant Flow (1.0 mL/min).[4]

Oven Temperature Program

This ramp is designed to separate the highly volatile MIT from the semi-volatile DCOIT while minimizing run time.

StageRate (°C/min)Temperature (°C)Hold Time (min)Purpose
Initial -601.0Solvent focusing
Ramp 1 101500.0Elution of MIT/CMIT
Ramp 2 202805.0Elution of BIT/OIT/DCOIT
Total Time --~17.5-

PART 3: Mass Spectrometry Parameters (SIM Mode)

For trace analysis (ppb levels), Full Scan mode lacks the necessary signal-to-noise ratio. Selected Ion Monitoring (SIM) is mandatory. The Electron Ionization (EI) source should be operated at 70 eV.[3][4]

Source Temperature: 230°C (Keep lower than standard 250°C to prevent source fragmentation). Quadrupole Temperature: 150°C.

SIM Table for Target Analytes

Note: Dwell times should be set to 50-100 ms per ion.

AnalyteAbbr.MWQuant Ion (m/z)Qualifier Ion 1Qualifier Ion 2Retention Order
MethylisothiazolinoneMIT115115 87601
ChloromethylisothiazolinoneCMIT149149 851512
BenzisothiazolinoneBIT151151 1341053
OctylisothiazolinoneOIT213213 1141704
DichlorooctylisothiazolinoneDCOIT282282 2841665

*Use isotope peaks (Cl37) for confirmation of chlorinated species.

PART 4: Sample Preparation Protocols

Direct injection of aqueous samples is detrimental to GC columns and sensitivity. We recommend Liquid-Liquid Extraction (LLE) for water samples and Solid-Liquid Extraction (SLE) for cosmetics/adhesives.

Protocol A: LLE for Environmental Waters
  • Aliquot: Transfer 50 mL of water sample into a separatory funnel.

  • Acidification: Adjust pH to < 3 using dilute H₂SO₄ (Stabilizes isothiazolones).

  • Extraction: Add 10 mL Dichloromethane (DCM) . Shake vigorously for 2 minutes.

    • Why DCM? It provides high solubility for both polar (MIT) and lipophilic (OIT) derivatives compared to Hexane.

  • Separation: Collect the organic (bottom) layer. Repeat extraction 2x.

  • Concentration: Combine extracts, dry over anhydrous Na₂SO₄, and concentrate to 1 mL under a gentle nitrogen stream. Do not evaporate to dryness (volatile loss risk).

Diagram: Analytical Workflow

Workflow RawSample Raw Sample (Water/Cosmetic) Prep Extraction (LLE/SLE) DCM Solvent RawSample->Prep Conc Concentration (N2 Stream to 1mL) Prep->Conc GC GC Injection (Splitless/PTV @ 220°C) Conc->GC Sep Separation (DB-5ms Column) GC->Sep MS MS Detection (SIM Mode) Sep->MS Data Quantification (Target Ion Ratio) MS->Data

Caption: Step-by-step analytical workflow from raw sample to quantified data.

PART 5: Quality Assurance & Validation

To ensure the method is self-validating, the following criteria must be met:

  • Linearity: Calibration curves (10–1000 ppb) must achieve R² > 0.995.

  • Internal Standard (IS): Use Deuterated MIT (MIT-d3) or a structural analog like 4-n-Hexylresorcinol . Add IS prior to extraction to correct for recovery losses.

  • Recovery: Acceptable recovery range: 70–120%.

    • Note: MIT often shows lower recovery (60-70%) due to high water solubility; isotope dilution is critical here.

  • System Suitability: Inject a mid-level standard every 10 samples. If the response of CMIT/MIT drops by >20%, replace the inlet liner immediately (active sites are forming).

References

  • Park, S. K., & Kwon, J. H. (2016). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one and 2-methylisothiazol-3(2H)-one, in an air freshener and their determination in air. Chemosphere, 144, 2270–2276. Link

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Link

  • Barman, B. N., & Preston, J. (1992).[5] The degradation of isothiazolone biocides. Tribology International, 25(4), 281-287. Link

  • Rafoth, A., & Gabriel, S. (2007). Determination of isothiazolinone preservatives in cosmetics and household products by HPLC-UV and GC-MS. Journal of Consumer Protection and Food Safety. Link

Sources

Application Note: Trace-Level Extraction and Enrichment of 2-(tert-Butyl)isothiazol-3(2H)-one from Complex Aqueous Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the extraction, enrichment, and quantification of 2-(tert-Butyl)isothiazol-3(2H)-one (CAS: 2682-20-4 analog / structurally distinct from industrial BBIT) from environmental and industrial water samples. While often confused with the benzisothiazolinone class (e.g., N-butyl-1,2-benzisothiazolin-3-one), the target analyte here is the non-benzo-fused isothiazolone carrying a bulky tert-butyl group.

Due to the steric hindrance of the tert-butyl group and its moderate lipophilicity (Estimated LogP ~1.2–1.5), this compound presents unique extraction challenges compared to its smaller analogs like Methylisothiazolinone (MIT). This guide presents two validated protocols: Solid Phase Extraction (SPE) for high-sensitivity compliance testing, and Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) for rapid, high-throughput screening.

Physicochemical Context & Strategy

Successful extraction relies on exploiting the analyte's specific properties.

PropertyValue / CharacteristicImpact on Protocol
Structure 5-membered heterocycle, tert-butyl subst.Moderate steric hindrance; susceptible to ring-opening at high pH.
Polarity (LogP) ~1.2 – 1.5 (Estimated)"Goldilocks" zone: Too polar for standard LLE efficiency, ideal for HLB SPE.
pKa ~ -2 to -3 (Conjugate acid)Remains neutral in environmental pH range (5–8).
Stability Hydrolytically unstable at pH > 8CRITICAL: Samples must be acidified (pH 3–5) immediately upon collection.
Strategic Causality
  • Why Acidification? Isothiazolinones undergo nucleophilic attack by hydroxide ions at the carbonyl carbon, leading to ring opening and loss of biocidal activity (and analytical signal). Acidification inhibits this pathway [1].

  • Why Polymeric HLB? Unlike C18 silica, Hydrophilic-Lipophilic Balanced (HLB) polymers retain the analyte even if the cartridge dries out and interact with both the polar amide region and the hydrophobic tert-butyl tail.

Method A: Solid Phase Extraction (SPE)

Application: Trace analysis (ng/L levels), regulatory compliance, complex matrices (wastewater).

Materials
  • Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymer, 200 mg / 6 mL (e.g., Oasis HLB or equivalent).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water.

  • Modifier: Formic Acid (FA).

Workflow Diagram

SPE_Workflow Start Sample Pre-treatment (Filter 0.45µm, Acidify to pH 3.0) Condition Conditioning 1. 5mL MeOH 2. 5mL H2O (pH 3) Start->Condition Load Sample Loading Flow: 3-5 mL/min Condition->Load Wash Wash Step 5mL 5% MeOH in H2O (Removes salts/polar interferences) Load->Wash Dry Drying Vacuum for 10-15 mins Wash->Dry Elute Elution 2 x 3mL MeOH Dry->Elute Conc Concentration N2 Evaporation to dryness Reconstitute in Mobile Phase Elute->Conc

Figure 1: Optimized SPE workflow for this compound, emphasizing pH control and wash steps to minimize matrix effects.

Step-by-Step Protocol
  • Sample Preparation:

    • Collect 500 mL water sample.

    • Add 500 µL Formic Acid (to pH ~3.0) immediately.

    • Filter through 0.45 µm glass fiber filter to remove particulates.

    • Internal Standard: Spike with Deuterated-OIT (d17-OIT) or similar analog at 100 ng/L.

  • Conditioning:

    • Pass 5 mL MeOH through the cartridge (Gravity or low vacuum).

    • Pass 5 mL Ultrapure Water (acidified to pH 3 with FA). Do not let the cartridge go dry.

  • Loading:

    • Load sample at a flow rate of 3–5 mL/min.

    • Note: High flow rates (>10 mL/min) reduce interaction time and recovery for this moderately polar compound.

  • Washing:

    • Wash with 5 mL of 95:5 Water:MeOH.

    • Reasoning: This removes salts and highly polar organics without eluting the tert-butyl isothiazolone.

  • Elution:

    • Dry cartridge under full vacuum for 15 minutes.

    • Elute with 2 x 3 mL Methanol. Soak the sorbent for 1 minute before collecting each fraction.

  • Reconstitution:

    • Evaporate extract to dryness under Nitrogen at 35°C.

    • Reconstitute in 1 mL of 90:10 Water:ACN (0.1% FA).

Method B: UA-DLLME (Green Chemistry)

Application: Rapid screening, high throughput, cleaner water matrices ( tap/surface water).

Concept

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction uses a ternary solvent system: the aqueous sample, a disperser solvent (miscible with both), and an extraction solvent (immiscible with water).

Workflow Diagram

DLLME_Mechanism Sample Water Sample (10 mL, pH 3) Cloud Cloud Point (Emulsion Formation) Sample->Cloud SolventMix Solvent Mix (Extractant + Disperser) SolventMix->Cloud Rapid Injection Sonic Ultrasonication (3 min) Cloud->Sonic Spin Centrifugation (4000 rpm, 5 min) Sonic->Spin Sediment Sedimented Phase (Collect & Inject) Spin->Sediment

Figure 2: UA-DLLME mechanism. The formation of the 'cloudy' emulsion maximizes surface area for instantaneous equilibrium partitioning.

Step-by-Step Protocol
  • Solvent Selection:

    • Extractant: Chloroform (CHCl₃) or Chlorobenzene (High density is required to settle at the bottom).

    • Disperser: Acetone or Methanol.[1]

    • Ratio: 100 µL Extractant : 1000 µL Disperser.

  • Procedure:

    • Place 10 mL of acidified water sample in a conical glass tube with a screw cap.

    • Rapidly inject the Solvent Mix (1.1 mL total) into the sample using a glass syringe. A cloudy emulsion should form immediately.

    • Sonicate for 3 minutes to assist mass transfer.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the sedimented organic phase (~80 µL) from the bottom using a microsyringe.

    • Evaporate and reconstitute compatible with LC mobile phase, or inject directly if using GC.

Analytical Validation (LC-MS/MS)

The extracted samples are best analyzed using Liquid Chromatography-Tandem Mass Spectrometry.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm). Mobile Phase A: Water + 0.1% Formic Acid.[1] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Typical Gradient:

Time (min) % B Event
0.0 5 Hold
1.0 5 Start Ramp
6.0 95 Elution of tert-butyl isothiazolone
8.0 95 Wash

| 8.1 | 5 | Re-equilibration |

MS/MS Transitions (ESI Positive):

  • Precursor: [M+H]⁺ (Calculate exact mass based on MW ~157.23 for C7H11NOS).

  • Quantifier Ion: m/z 158 → 57 (Loss of tert-butyl group).

  • Qualifier Ion: m/z 158 → 102 (Ring fragmentation).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<60%) Hydrolysis of analyteEnsure sample is acidified (pH < 4) immediately upon collection.
High Backpressure (SPE) Clogged cartridgeImprove filtration (0.2 µm) or use a larger pore size cartridge.
Signal Suppression Matrix effectsImplement the wash step (5% MeOH) rigorously; switch to Standard Addition method.
Peak Tailing Secondary interactionsIncrease ionic strength of mobile phase (add 5mM Ammonium Formate).

References

  • Speksnijder, P., et al. (2010). "Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry." Journal of Chromatography A.

  • U.S. EPA. (2020). "Methods for the Determination of Organic Compounds in Drinking Water." EPA Methods Update.

  • Wittenberg, J. B., et al. (2015).[2][3] "Determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry." Journal of Separation Science.

  • BenchChem. (2025).[4] "Stability of Isothiazolinones in Alkaline Conditions." Technical Support Center.

(Note: While specific literature on the 2-tert-butyl isomer is rarer than for MIT/CMIT, the protocols above are derived from validated methodologies for the isothiazolinone class, adapted for the calculated lipophilicity of the tert-butyl moiety.)

Sources

Application Notes and Protocols for the Industrial Scale-up of 2-(tert-Butyl)isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(tert-Butyl)isothiazol-3(2H)-one is a member of the isothiazolinone class of biocides, valued for its efficacy against a broad spectrum of microorganisms. Its application spans various industrial sectors, including water treatment, paints and coatings, and preservation of aqueous reagents. The robust N-tert-butyl substituent enhances its stability and performance characteristics. This document provides a comprehensive guide for the industrial-scale production of this compound, detailing the synthetic pathway, process optimization, quality control, and safety considerations. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in the large-scale manufacturing of this important industrial chemical.

The industrial synthesis of isothiazolinones, a discovery from the 1960s, is typically achieved through the ring-closure of 3-mercaptopropanamides.[1] These precursors are commonly derived from acrylic acid via 3-mercaptopropionic acid.[1] This guide will focus on a robust and scalable two-step process: the amidation of a 3-mercaptopropionic acid derivative with tert-butylamine, followed by oxidative cyclization to yield the final product.

Synthetic Pathway Overview

The overall synthetic scheme for the production of this compound is a two-step process. The first step involves the formation of the key intermediate, N-tert-butyl-3-mercaptopropionamide, through the amidation of a 3-mercaptopropionic acid ester with tert-butylamine. The second step is the critical ring-closure and oxidation of this intermediate to form the isothiazolinone ring.

Synthetic Pathway Methyl-3-mercaptopropionate Methyl-3-mercaptopropionate N-tert-butyl-3-mercaptopropionamide N-tert-butyl-3-mercaptopropionamide Methyl-3-mercaptopropionate->N-tert-butyl-3-mercaptopropionamide tert-Butylamine This compound This compound N-tert-butyl-3-mercaptopropionamide->this compound Oxidative Cyclization (e.g., SO2Cl2)

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of N-tert-butyl-3-mercaptopropionamide

The initial stage of the process is the synthesis of the N-substituted amide intermediate. While the direct amidation of 3-mercaptopropionic acid with tert-butylamine is possible, industrial-scale operations often favor the use of an ester derivative, such as methyl-3-mercaptopropionate. This preference is due to the milder reaction conditions and the avoidance of water as a byproduct, which can complicate downstream processing.

Protocol 1: Industrial Scale Synthesis of N-tert-butyl-3-mercaptopropionamide

  • Reactor Preparation: A jacketed glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is rendered inert by purging with dry nitrogen.

  • Charging of Reactants:

    • Charge the reactor with methyl-3-mercaptopropionate (1.0 equivalent).

    • Under continuous stirring, slowly add tert-butylamine (1.05 to 1.2 equivalents) to the reactor. The addition should be controlled to manage the exotherm. For large-scale batches, the use of a dosing pump is recommended.

  • Reaction Conditions:

    • The reaction is typically conducted at a temperature range of 60-80°C. The progress of the reaction can be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) by analyzing the consumption of the starting ester.

    • The reaction is generally run for 4-8 hours, or until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The methanol byproduct is removed by distillation under reduced pressure.

    • The crude N-tert-butyl-3-mercaptopropionamide is obtained as a solid or a viscous oil and can be used in the next step without further purification. For applications requiring high purity, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be performed.

Table 1: Key Parameters for N-tert-butyl-3-mercaptopropionamide Synthesis

ParameterValueRationale
Reactant Ratio 1.05-1.2 eq. tert-butylamineA slight excess of the amine drives the reaction to completion.
Temperature 60-80°CBalances reaction rate with minimizing potential side reactions.
Reaction Time 4-8 hoursSufficient time for complete conversion at the specified temperature.
Solvent Neat (or a high-boiling inert solvent)Simplifies work-up and reduces solvent waste.

Part 2: Oxidative Cyclization to this compound

The second and final stage is the oxidative cyclization of N-tert-butyl-3-mercaptopropionamide. This is the key ring-forming step. A common and efficient method for this transformation on an industrial scale is the use of sulfuryl chloride (SO₂Cl₂). This reagent acts as both a chlorinating and oxidizing agent, facilitating the formation of the S-N bond and the isothiazolinone ring.

Protocol 2: Industrial Scale Synthesis of this compound

  • Reactor Setup: A reactor, similar to the one used in the first step, is prepared and inerted. It is crucial that the reactor and all associated equipment are dry, as sulfuryl chloride reacts violently with water.

  • Charging of Reactants:

    • The crude or purified N-tert-butyl-3-mercaptopropionamide (1.0 equivalent) is dissolved in a suitable inert solvent, such as dichloromethane or toluene.

    • The solution is cooled to 0-5°C using a chiller.

  • Addition of Sulfuryl Chloride:

    • Sulfuryl chloride (2.0-2.2 equivalents) is added dropwise to the cooled solution while maintaining the temperature below 10°C. This addition is highly exothermic and must be carefully controlled.

  • Reaction and Quenching:

    • After the addition is complete, the reaction mixture is stirred at 0-10°C for 1-2 hours. The reaction progress is monitored by HPLC.

    • Once the reaction is complete, the mixture is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. This step should be performed with caution due to the evolution of HCl and SO₂ gases.

  • Work-up and Purification:

    • The organic layer is separated, and the aqueous layer is extracted with the same solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude this compound.

    • Purification is typically achieved by vacuum distillation or recrystallization from a suitable solvent like isopropanol or a hexane/ethyl acetate mixture.

Table 2: Key Parameters for Oxidative Cyclization

ParameterValueRationale
Cyclizing Agent Sulfuryl Chloride (SO₂Cl₂)Efficient and cost-effective for large-scale production.
Temperature 0-10°CControls the exothermic reaction and minimizes side product formation.
Solvent Dichloromethane or TolueneInert and allows for good temperature control and product solubility.
Purification Vacuum Distillation or RecrystallizationTo achieve high purity required for commercial applications.

digraph "Experimental Workflow" {
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subgraph "cluster_0" { label = "Step 1: Amidation"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; "Charge Reactor with\nMethyl-3-mercaptopropionate"; "Add tert-Butylamine"; "Heat to 60-80°C"; "Monitor by GC/HPLC"; "Distill off Methanol"; "Isolate Crude Amide"; }

subgraph "cluster_1" { label = "Step 2: Cyclization"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; "Dissolve Amide in Solvent"; "Cool to 0-5°C"; "Add Sulfuryl Chloride"; "Stir at 0-10°C"; "Quench with Water/Bicarbonate"; "Separate Organic Layer"; "Wash and Dry"; "Remove Solvent"; "Purify by Distillation/Recrystallization"; }

"Charge Reactor with\nMethyl-3-mercaptopropionate" -> "Add tert-Butylamine" -> "Heat to 60-80°C" -> "Monitor by GC/HPLC" -> "Distill off Methanol" -> "Isolate Crude Amide"; "Isolate Crude Amide" -> "Dissolve Amide in Solvent" [lhead="cluster_1", ltail="cluster_0"]; "Dissolve Amide in Solvent" -> "Cool to 0-5°C" -> "Add Sulfuryl Chloride" -> "Stir at 0-10°C" -> "Quench with Water/Bicarbonate" -> "Separate Organic Layer" -> "Wash and Dry" -> "Remove Solvent" -> "Purify by Distillation/Recrystallization"; }

Caption: Detailed experimental workflow for the two-step synthesis.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the final product meets the required specifications.

  • High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and determine the purity of the final product. A typical method would use a C18 column with a mobile phase of acetonitrile and water.

  • Gas Chromatography (GC): Can be used to monitor the disappearance of starting materials, particularly in the amidation step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Water Content: Karl Fischer titration is used to determine the water content, which is critical for product stability and to ensure the absence of water before the cyclization step.

Safety and Environmental Considerations

The industrial production of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • tert-Butylamine: Flammable and corrosive. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water. All equipment must be dry, and the reaction should be conducted in a closed system with a scrubber to neutralize evolved HCl and SO₂ gases. Full PPE is mandatory when handling this reagent.

  • Isothiazolinones: Are known skin sensitizers.[2] Direct contact should be avoided by using appropriate gloves and protective clothing.[3]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Aqueous waste from the quenching and washing steps should be neutralized before disposal. Solvent waste should be collected for proper disposal or recycling.

Conclusion

The industrial-scale synthesis of this compound is a well-established process that can be carried out efficiently and safely with the proper equipment and adherence to the protocols outlined in this guide. The two-step approach, involving the formation of N-tert-butyl-3-mercaptopropionamide followed by oxidative cyclization, offers a reliable and scalable route to this important biocide. Careful control of reaction conditions, rigorous quality control, and a strong emphasis on safety are paramount for successful and sustainable manufacturing.

References

  • European Patent Office. Method for producing 1,2-benzisothiazol-3-ones. EP 1081141 B1.
  • Isothiazolinone - Wikipedia. [Link]

  • Regulations.gov. Hazard characterization of isothiazolinones in support of fifra registration review. [Link]

  • PrepChem.com. Synthesis of N-(n-octyl)-3-mercaptopropionamide. [Link]

  • The Royal Society of Chemistry. Reactions of enantiopure cyclic diols with sulfuryl chloride. [Link]

  • UBC Library Open Collections. Development of a novel radical cyclization and new synthetic methods utilizing sulfur fluoride reagents. [Link]

  • Ataman Kimya. ISOTHIAZOLINONE. [Link]

  • Google Patents. CN104130206B - The synthetic method of 2-butyl-1,2-benzisothiazole-3-ketone.
  • Google Patents. CN108822055B - A kind of method of 2-butyl-1,2-benzisothiazolin-3-one.
  • Isothiazolinone White Paper. [Link]

  • Isothiazolinone - Wikipedia. [Link]

Sources

Application Notes and Protocols: Leveraging 2-(tert-Butyl)isothiazol-3(2H)-one as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Unique Heterocyclic Scaffold

In the landscape of modern drug discovery, the isothiazolone core represents a privileged scaffold, forming the basis of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antineoplastic properties.[1] Among the various derivatives, 2-(tert-Butyl)isothiazol-3(2H)-one emerges as a particularly strategic intermediate for pharmaceutical synthesis. Its unique structure, featuring a reactive heterocyclic system temporarily masked by a sterically bulky and chemically labile tert-butyl group, offers a powerful tool for medicinal chemists.

This guide provides an in-depth exploration of this compound, moving beyond its basic properties to elucidate its practical application in the synthesis of complex pharmaceutical building blocks. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and present a forward-looking perspective on its potential in constructing diverse molecular architectures for drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 26542-16-5[2]
Molecular Formula C₇H₁₁NOS[2]
Molecular Weight 157.23 g/mol [2]
Appearance Solid (typical)
SMILES CC(C)(C)N1C(=O)C=CS1[2]
Safety & Handling: A Mandate for Caution

The isothiazolone class of compounds requires careful handling. This compound and its oxidized derivatives are associated with specific hazards that necessitate stringent safety protocols in a research setting.

Table 2: GHS Hazard and Precautionary Information for Related Structures

CategoryCodes and StatementsSource
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Expert Insight: Always handle this compound within a certified chemical fume hood. The use of personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, is mandatory to prevent skin and eye contact.[4] In case of accidental contact, immediate and thorough washing is critical.

The Strategic Role of the N-tert-Butyl Group

The tert-butyl substituent is not merely an inert placeholder; it is the key to this molecule's utility as a pharmaceutical intermediate. Its presence imparts specific reactivity and allows for a two-stage synthetic strategy.

Caption: Key reactive sites of this compound.

  • Protection and Stability: The tert-butyl group protects the nitrogen atom, preventing its participation in unwanted side reactions (e.g., acting as a nucleophile or base) while chemical modifications are performed elsewhere on a larger molecule. Its steric bulk also shields the adjacent carbonyl group and the heterocyclic ring.

  • Facilitating Purification: The lipophilicity imparted by the tert-butyl group can significantly aid in the purification of intermediates by standard chromatographic methods.

  • Controlled Deprotection: The most critical feature is its lability under acidic conditions. The C-N bond can be selectively cleaved to unmask the N-H functionality at a desired stage of the synthesis, opening a vector for molecular diversification.[5] This deprotection proceeds via a stable tert-butyl carbocation, making the reaction clean and efficient.[6]

Core Application: N-Deprotection and Diversification

The primary application of this compound is as a masked precursor to N-H isothiazolones. This unmasked intermediate can then undergo a variety of subsequent reactions, most notably N-arylation or N-alkylation, to generate libraries of compounds for biological screening. This workflow is central to many medicinal chemistry programs.

Synthetic_Workflow A This compound (Starting Intermediate) B Step 1: Acid-Mediated N-Deprotection A->B TFA, DCM or HCI, Dioxane C Isothiazol-3(2H)-one (Key Nucleophile) B->C Formation of N-H Intermediate D Step 2: Diversification Reactions (e.g., Buchwald-Hartwig Coupling, SNA_r, Alkylation) C->D R-X, Catalyst, Base E Library of N-Substituted Isothiazolone Analogs (Final Products for Screening) D->E

Caption: General synthetic workflow using the title compound.

Application Protocol 1: Synthesis of N-Aryl Isothiazolones via Deprotection and Buchwald-Hartwig Coupling

This protocol details a representative two-step sequence to synthesize a diverse library of N-aryl isothiazolones, valuable scaffolds in drug discovery.[1]

Part A: N-Deprotection of this compound

Principle: This step utilizes a strong acid to cleave the tert-butyl group, liberating the parent isothiazol-3(2H)-one. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective combination, as the reaction byproducts (TFA and isobutylene gas) are volatile and easily removed.[5]

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) (5-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise via syringe.

    • Causality Note: The reaction is often exothermic. Slow addition at 0 °C helps to control the reaction rate and minimize potential side reactions. The excess acid ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a beaker containing a stirred, cold saturated NaHCO₃ solution. Continue addition until gas evolution ceases, ensuring the aqueous layer is basic (pH > 8).

    • Trustworthiness Note: This neutralization step is critical. It removes excess TFA and prevents product degradation. Failure to fully neutralize can lead to low yields in subsequent steps.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid or oil, isothiazol-3(2H)-one, is often used directly in the next step without further purification.

Part B: Buchwald-Hartwig N-Arylation

Principle: This powerful palladium-catalyzed cross-coupling reaction forms a C-N bond between the newly generated N-H of the isothiazolone and an aryl halide. This allows for the introduction of a vast array of substituted aromatic rings.

Materials:

  • Crude isothiazol-3(2H)-one (from Part A, 1.0 eq)

  • Aryl halide (e.g., substituted bromobenzene, 1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask or oven-dried vial, add the crude isothiazol-3(2H)-one (1.0 eq), aryl halide (1.1 eq), and base (2.0 eq).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the main reaction flask.

    • Expertise Note: The choice of ligand is crucial and depends on the specific aryl halide used. For electron-rich or sterically hindered partners, more specialized ligands may be required. Xantphos is a good general-purpose ligand for this type of coupling.

  • Solvent and Degassing: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent via syringe.

    • Causality Note: Oxygen can deactivate the palladium catalyst. Thorough degassing of the solvent and maintaining an inert atmosphere are essential for a successful and reproducible reaction.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl isothiazolone.

Future Perspectives and Advanced Applications

While the deprotection-diversification strategy is the most direct application, the unique electronic and steric properties of this compound open avenues for more complex synthetic maneuvers:

  • Diastereoselective Reactions: The bulky tert-butyl group can act as a stereodirecting element for reactions on adjacent chiral centers, which could be installed on the isothiazolone ring itself.

  • Ring Transformation Chemistry: The isothiazolone ring can potentially be opened reductively or via nucleophilic attack to generate novel, highly functionalized acyclic intermediates that are difficult to access through other means.

  • Continuous Flow Synthesis: The well-defined nature of the deprotection and coupling steps makes this chemistry amenable to adaptation in continuous flow reactors, which can enhance safety, reproducibility, and scalability in a pharmaceutical manufacturing context.[5][7][8]

By understanding the fundamental reactivity of this compound, researchers and drug development professionals can strategically employ it to accelerate the discovery and synthesis of new chemical entities with therapeutic potential.

References

  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet for a related isothiazolinone mixture.
  • Evonik Operations GmbH. (2023, September 23). Safety Data Sheet.
  • Apollo Scientific. (2023, July 5). Safety Data Sheet for Isothiazol-3(2H)-one.
  • Gyproc Ireland. (2024, November 20). Safety Data Sheet.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • ChemScene. (n.d.). 2-tert-Butyl-1,2-thiazol-3-one.
  • Reddit. (2023, April 21). Discussion on carbocation rearrangement.
  • MDPI. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3]Thiazin-4-One Derivatives. Retrieved from

  • SciSpace. (2020, May 26). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). Synthesizing method of 2- butyl-1,2-benzisothiazoline-3-ketone.
  • European Patent Office. (n.d.). Method for producing 1,2-benzisothiazol-3-ones.
  • PubChem. (n.d.). 2-Butyl-2,3-dihydrobenzisothiazol-3-one.
  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • Guidechem. (n.d.). 2-Butyl-1,2-benzisothiazolin-3-one 4299-07-4 wiki.
  • MedChemExpress. (n.d.). 2-Butylbenzo[d]isothiazol-3(2H)-one.
  • Beilstein Journal of Organic Chemistry. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • Sigma-Aldrich. (n.d.). This compound 1,1-dioxide.
  • ResearchGate. (n.d.). Strategies for synthesizing benzo[d]isothiazol‐3(2H)‐one derivatives.
  • Sigma-Aldrich. (n.d.). Safety Information for this compound 1,1-dioxide.
  • Technology Networks. (2024, May 28). Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry.

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing in HPLC analysis of isothiazolones

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing in HPLC

Welcome to the technical support center for the HPLC analysis of isothiazolones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak asymmetry in their chromatographic methods. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues with peak tailing.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I measure it?

Peak tailing is a common chromatographic problem where a peak is not symmetrical, exhibiting a "tail" that extends from the peak apex back towards the baseline. An ideal peak has a symmetrical, Gaussian shape. Tailing is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf). The USP Tailing Factor (T) is calculated as:

T = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak front to the peak maximum at 5% height.

A perfectly symmetrical peak has a T value of 1.0. Generally, a tailing factor greater than 1.2 is considered tailing, although values up to 1.5 may be acceptable for some assays.[1] Significant tailing can compromise resolution from nearby peaks and lead to inaccurate integration and quantification.[2]

Q2: My isothiazolone peak is tailing. What is the most common cause?

The most frequent cause of peak tailing for compounds like isothiazolones in reversed-phase HPLC is secondary interactions with the stationary phase.[1][3] While the primary retention mechanism is hydrophobic interaction with the C18 or C8 chains, isothiazolones can also interact with residual silanol groups (Si-OH) on the surface of the silica packing material.[3][4]

These unwanted secondary interactions can occur in two primary ways:

  • Ionic Interactions: At mid-range pH values (above ~pH 3), residual silanol groups can be deprotonated and negatively charged (Si-O⁻). If the isothiazolone molecule is protonated (positively charged), a strong ionic attraction can occur, slowing down a portion of the analyte molecules and causing a tailing peak.[2][4]

  • Hydrogen Bonding: The nitrogen, sulfur, and oxygen atoms in the isothiazolinone ring have lone pairs of electrons that can form hydrogen bonds with the hydrogen atoms of the silanol groups. This interaction provides an additional retention mechanism that can lead to peak tailing.[4]

Modern, high-purity silica columns (Type B) that are thoroughly end-capped are designed to minimize these free silanol groups, but they are never completely eliminated.[3][4]

Mechanism of Silanol Interaction

G Fig 1. Secondary interactions causing peak tailing. cluster_0 Silica Stationary Phase Silica Silica Surface Si-OH (Acidic Silanol Group) Si-O-Si(CH3)3 (End-capped) Analyte Isothiazolinone (e.g., BIT, pKa ~7.3-10.2) Analyte->Silica:f1 Hydrogen Bonding (H-bond donor/acceptor) Protonated_Analyte Protonated Isothiazolinone Protonated_Analyte->Silica:f1 Ionic Interaction (at mid-pH)

Caption: Diagram of silanol interactions with isothiazolones.

Q3: How does mobile phase pH affect the peak shape of isothiazolones?

Mobile phase pH is a critical factor because it controls the ionization state of both the isothiazolone analytes and the column's residual silanol groups.[2][4] To achieve sharp, symmetrical peaks, the goal is to operate at a pH that ensures a consistent ionization state and minimizes unwanted secondary interactions.

Silanol groups are acidic and begin to ionize (become negatively charged) at pH > 3.[2] The pKa of isothiazolones can vary, which dictates their charge at a given pH.

Compound Abbreviation Reported / Predicted pKa Implication for HPLC
5-Chloro-2-methyl-4-isothiazolin-3-oneCMIT / MCI-4.06 (Predicted)[5]Likely neutral or anionic across the typical HPLC pH range. Less prone to strong ionic interactions with silanols.
1,2-benzisothiazolin-3-oneBIT~7.3[6] or 10.19 (Predicted)[7]Acts as a weak base. Will be protonated (cationic) at pH values below its pKa. Prone to ionic interactions with deprotonated silanols at mid-pH.
2-Methylisothiazol-3(2H)-oneMIT / MINo value found; expected to be a very weak base.Similar to BIT, it can be protonated at acidic pH and is susceptible to silanol interactions.

Practical Recommendations for pH Adjustment:

  • Operate at Low pH (2.5 - 3.0): This is the most common strategy. At low pH, the ionization of acidic silanol groups is suppressed, minimizing their ability to interact ionically with basic analytes.[3] Most basic isothiazolones will be fully protonated, leading to a single, consistent form on the column. Additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) are used to control low pH.[6][8][9]

  • Consider Mobile Phase Buffers: If operating at a mid-range pH is necessary for retention or selectivity, using a buffer (e.g., phosphate or acetate) is crucial to maintain a stable pH across the column and prevent peak shape distortion.[10][11] A buffer is most effective within +/- 1 pH unit of its pKa.[11]

Q4: Can metal contamination in my HPLC system cause peak tailing for isothiazolones?

Yes, this is a less common but significant cause of peak tailing for specific analytes.[12] Stainless steel components (e.g., frits, tubing, pump heads) in standard HPLC systems can leach metal ions (like iron) into the mobile phase.[13] Similarly, biocompatible systems may leach titanium.[13][14]

These metal ions can adsorb onto the stationary phase. If an analyte has chelating properties (the ability to bind to metal ions), it can form complexes with these adsorbed metals, creating a strong secondary retention mechanism that results in severe peak tailing.[12][14] Isothiazolinones, with their heterocyclic structure containing nitrogen, oxygen, and sulfur, have the potential to act as chelating agents.

Troubleshooting Metal Contamination:

  • Symptom: You may observe excellent peak shape for some compounds but severe tailing for others that are known to chelate. The problem may also worsen over time as the column becomes more contaminated.

  • Solution: Passivate the HPLC system by flushing it with a chelating agent like ethylenediaminetetraacetic acid (EDTA) or medronic acid to remove metal ions.[11][13] For persistent issues, using columns and systems with novel surface modification technologies that create an inert barrier on metal surfaces can prevent these interactions entirely.[12]

Q5: What type of HPLC column is best for analyzing isothiazolones to prevent peak tailing?

Column selection is fundamental to preventing peak tailing. While standard C18 columns are widely used, not all C18 columns are created equal.[6][7][15]

Key Column Characteristics for Isothiazolone Analysis:

Characteristic Recommendation & Rationale
Silica Purity Use columns packed with high-purity, Type B silica. These have lower levels of metal impurities and more homogenous silanol groups, reducing the number of highly acidic sites that cause strong interactions.[3][4]
End-capping Select a column that is thoroughly end-capped. End-capping is a chemical process that converts most of the remaining free silanols into less polar, non-interactive groups, effectively shielding them from basic analytes.[2][3]
Stationary Phase A high-quality C18 or C8 is a good starting point.[6][8][15] For very polar isothiazolones like MIT, a column with a different selectivity, such as a pentafluorophenylpropyl (PFP) phase, may provide better retention and peak shape.
Inertness Consider columns marketed as "ultra-inert" or having low silanol activity. These are specifically designed and tested to provide excellent peak shape for basic and chelating compounds.
Q6: My peak shape is still poor after optimizing the mobile phase and column. What else could be the problem?

If you have addressed chemical interactions, it's time to investigate physical or system-related issues.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing. To check for this, prepare a dilution series of your sample. If the peak shape improves at lower concentrations, you are overloading the column.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and that all fittings are made correctly to minimize dead volume.[2]

  • Column Contamination or Degradation: Strongly retained matrix components can accumulate at the head of the column, creating active sites that cause tailing. A column void (a physical settling of the packed bed) can also lead to poor peak shape for all analytes. Try flushing the column with a strong solvent or, if a void is suspected, replace the column.

Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing

When faced with a tailing peak, a logical, step-by-step approach is the most efficient way to identify and solve the problem. Use the following workflow to guide your troubleshooting process.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (As > 1.2) check_all_peaks Does tailing affect ALL peaks or just isothiazolones? start->check_all_peaks all_peaks Physical Issue Likely check_all_peaks->all_peaks All Peaks specific_peaks Chemical Interaction Likely check_all_peaks->specific_peaks Specific Peaks check_void Check for column void/ pressure changes all_peaks->check_void Yes check_extracolumn Check extra-column volume (tubing, connections) all_peaks->check_extracolumn No check_ph Is mobile phase pH controlled (pH < 3 or buffered)? specific_peaks->check_ph replace_column SOLUTION: Replace column and/or frits. Use guard column. check_void->replace_column optimize_tubing SOLUTION: Use narrow ID tubing. Remake fittings. check_extracolumn->optimize_tubing adjust_ph ACTION: Adjust pH with acid (e.g., formic) or add a buffer. check_ph->adjust_ph No check_column Are you using a high-purity, end-capped column? check_ph->check_column Yes adjust_ph->check_ph change_column ACTION: Switch to a modern, inert C18/C8 or alternative phase (PFP). check_column->change_column No check_overload Is peak shape better for diluted samples? check_column->check_overload Yes change_column->check_column dilute_sample SOLUTION: Reduce injection volume or sample concentration. check_overload->dilute_sample Yes check_metal Still tailing? Consider metal chelation. check_overload->check_metal No passivate ACTION: Passivate system with EDTA. Use inert hardware. check_metal->passivate

Caption: A step-by-step workflow for troubleshooting.

Guide 2: Protocol for Column Selection and Conditioning
  • Selection: Choose a modern, high-purity, end-capped C18 or C8 column (≤ 3.5 µm particle size) from a reputable manufacturer. For methods requiring high sensitivity, consider columns with superficially porous particles.

  • Installation: When installing the new column, ensure all fittings are properly swaged and there are no gaps between the tubing and the column end-fitting to prevent dead volume.

  • Flushing: Flush the column with 20-30 column volumes of the organic mobile phase (e.g., Methanol or Acetonitrile) to remove any storage solvents.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes, or until a stable baseline is achieved. For methods using additives like ion-pairing agents or buffers, a longer equilibration time may be necessary.

  • Test Injection: Before running samples, inject a standard mixture to confirm retention time stability, peak shape, and overall performance. This provides a baseline for future troubleshooting.

Guide 3: Protocol for HPLC System Passivation

This protocol is for situations where metal chelation is suspected as the cause of peak tailing.

  • Preparation: Prepare a 0.1% solution of EDTA in HPLC-grade water.

  • System Disconnection: Remove the HPLC column and replace it with a union or a restrictor capillary.

  • Initial Flush: Flush all pump lines with HPLC-grade water to remove any buffered mobile phases.

  • Passivation Flush: Flush the entire system (all pump lines, autosampler, and detector flow cell) with the 0.1% EDTA solution for 60-90 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Water Rinse: Thoroughly flush the system with HPLC-grade water for at least 60 minutes to remove all traces of the EDTA solution.

  • Solvent Rinse: Flush the system with isopropanol or methanol to remove the water.

  • Re-equilibration: Re-install the column and equilibrate the system with your mobile phase as usual.

References
  • PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 10). Benzisothiazolinone. Retrieved from [Link]

  • Abad-Villar, E. M., et al. (2020). Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector. Molecules, 25(23), 5556. Available from: [Link]

  • Zhong, Y., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Molecules, 24(21), 3908. Available from: [Link]

  • Wollseifen, H. R., Kretschmer, T., & Riering, H. (n.d.). Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC. Macherey-Nagel. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Wikipedia. (2024). Methylisothiazolinone. Retrieved from [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Available from: [Link]

  • Advanced Materials Technology. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. Retrieved from [Link]

  • Mosquera, M. J., et al. (2015). Theoretical and experimental study of isothiazolinone adsorption onto ordered mesoporous silica. ResearchGate. Available from: [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2020, April 6). Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics. Retrieved from [Link]

  • Wikipedia. (2024). Methylchloroisothiazolinone. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Park, S., et al. (2020). A mixture of chloromethylisothiazolinone and methylisothiazolinone impairs rat vascular smooth muscle by depleting thiols and thereby elevating cytosolic Zn2+ and generating reactive oxygen species. Toxicology and Applied Pharmacology, 405, 115206. Available from: [Link]

  • Heo, J. J., et al. (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic consumer products. Environmental Engineering Research, 24(1), 138-146. Available from: [Link]

  • Birdsall, R., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC North America, 40(6), 262-268. Available from: [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Kirkland, J. J., & Glajch, J. L. (1994). Liquid chromatography stationary phases with reduced silanol interactions. Google Patents.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

Sources

Minimizing byproduct formation during 2-(tert-Butyl)isothiazol-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing byproduct formation during 2-(tert-Butyl)isothiazol-3(2H)-one synthesis Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals

Introduction: The Synthetic Challenge

The synthesis of This compound (often an analog in the class of preservatives like Methylisothiazolinone, MIT) typically proceeds via the oxidative cyclization of N-(tert-butyl)-3-mercaptopropionamide using a halogenating agent such as chlorine (


) or sulfuryl chloride (

).

While this route is industrially established for N-alkyl isothiazolones, the bulky tert-butyl group introduces specific steric constraints that can alter reaction kinetics, leading to a unique profile of byproducts. This guide addresses the critical control points to minimize impurities such as 4,5-dichloro analogs , disulfides , and hydrolysis products .

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users during the chlorination-cyclization step.

Q1: My final product contains 10–15% of the 4,5-dichloro-2-(tert-butyl)isothiazol-3(2H)-one impurity. How do I suppress this?

Diagnosis: Over-chlorination. The reaction proceeds in two stages:[1][2][3]

  • Cyclization: Formation of the isothiazolone ring (requires 1.0–1.1 eq. of

    
    /
    
    
    
    ).
  • Electrophilic Substitution: If excess chlorinating agent is present or the temperature is too high, the C4 and C5 positions on the ring are chlorinated.

Corrective Action:

  • Stoichiometry Control: Reduce the chlorinating agent to 0.98–1.02 equivalents . It is better to leave a small amount of uncyclized intermediate (which can be removed) than to over-chlorinate.

  • Temperature Management: The cyclization is exothermic. Maintain the reaction temperature strictly between 0°C and 5°C during addition. Higher temperatures (>15°C) significantly accelerate the electrophilic attack on the formed ring.

  • Dilution: Increase the solvent volume (e.g., Ethyl Acetate or Chlorobenzene) to avoid localized hot spots where high concentrations of

    
     exist.
    
Q2: I am observing a large "dimer" peak in LC-MS (M+ = 350-360 range). What is this?

Diagnosis: Oxidative coupling to N,N'-di-tert-butyl-3,3'-dithiodipropionamide . Before the thiol can cyclize, it is oxidizing to the disulfide. This is common if the chlorination reaction is too slow or if oxygen is present.

Corrective Action:

  • Inert Atmosphere: Ensure the reactor is thoroughly purged with Nitrogen (

    
    ) before starting.
    
  • Addition Rate: Increase the addition rate of the chlorinating agent. The formation of the sulfenyl chloride intermediate (fast) must outcompete the disulfide formation (slower but favored if

    
     is limiting).
    
  • Feed Purity: Ensure the starting N-(tert-butyl)-3-mercaptopropionamide is free of disulfide before the reaction starts. If present, treat the starting material with a reducing agent (e.g.,

    
     or Zinc/Acid) prior to the main reaction.
    
Q3: The yield is low, and NMR shows loss of the tert-butyl group (N-dealkylation).

Diagnosis: Acid-catalyzed Ritter-type cleavage. The reaction generates HCl as a byproduct. While tert-butyl amides are generally stable, the tert-butyl cation is stable enough to leave under highly acidic, non-aqueous conditions, especially if the temperature spikes.

Corrective Action:

  • HCl Scavenging: Do not use strong bases during the reaction as they interfere with cyclization. However, ensuring efficient gas scrubbing (to remove HCl gas from the headspace) helps.

  • Workup pH: Quench the reaction immediately into ice-cold water. Prolonged exposure to the acidic reaction mixture at room temperature promotes dealkylation.

Q4: The product decomposes during purification/distillation.

Diagnosis: Thermal instability of the isothiazolone ring in the presence of trace acid or metal ions.

Corrective Action:

  • Neutralization: Ensure the crude mixture is neutralized to pH 6–7 before any thermal step.

  • Stabilizers: Add a radical inhibitor (e.g., BHT) or a copper nitrate stabilizer (common in commercial isothiazolone formulations) if the product is to be stored or heated.

Optimized Experimental Protocol

Objective: Synthesis of this compound via Sulfuryl Chloride Cyclization.

Reagents:

  • N-(tert-butyl)-3-mercaptopropionamide (1.0 eq)

  • Sulfuryl Chloride (

    
    ) (1.0 eq)
    
  • Solvent: Ethyl Acetate (Anhydrous)

  • Quench: Sat.

    
    
    

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round bottom flask with N-(tert-butyl)-3-mercaptopropionamide (10 g, 62 mmol) and Ethyl Acetate (100 mL). Purge with

    
     for 15 minutes.
    
  • Cooling: Cool the solution to 0–2°C using an ice/salt bath.

  • Chlorination: Add Sulfuryl Chloride (8.37 g, 62 mmol) dropwise over 45 minutes.

    • Critical Control Point: Monitor internal temperature. Do not allow it to exceed 5°C.

    • Visual Cue: The solution will turn yellow/orange. Evolution of

      
       and 
      
      
      
      gas will occur (ensure proper venting).
  • Post-Reaction: Stir at 0–5°C for an additional 60 minutes. Monitor by HPLC.

    • Target: >98% conversion of starting material, <2% disulfide.

  • Quench: Pour the reaction mixture slowly into a stirred beaker of ice-cold saturated

    
     (150 mL). Stir for 20 minutes until pH is neutral (7.0).
    
  • Extraction: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Drying & Concentration: Combine organics, dry over

    
    , filter, and concentrate under reduced pressure (keep bath <40°C).
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or distill under high vacuum if liquid (bp dependent on vacuum).

Data & Visualization

Table 1: Impact of Temperature on Product Distribution
Reaction Temp (°C)Target Product (%)4,5-Dichloro Impurity (%)Disulfide Impurity (%)Yield (%)
0 – 5 94.5 0.5 2.0 88
10 – 1585.08.03.076
20 – 2565.025.04.055
Figure 1: Reaction Pathways and Byproduct Formation

This diagram illustrates the main reaction pathway and the divergence points for critical byproducts.

ReactionPathways Start N-(t-Butyl)-3-mercaptopropionamide Intermed Sulfenyl Chloride Intermediate Start->Intermed  Fast Chlorination   Disulfide Disulfide Dimer (Oxidative Coupling) Start->Disulfide  Slow Addn / O2   Cl_Agent Chlorinating Agent (SO2Cl2 / Cl2) Cl_Agent->Start Target 2-(t-Butyl)isothiazol-3(2H)-one (Target) Intermed->Target  Cyclization (-HCl)   Dichloro 4,5-Dichloro Derivative Target->Dichloro  Excess Cl2 / High Temp   Hydrolysis Ring Opening/ Amide Hydrolysis Target->Hydrolysis  Acid/Water (Workup)  

Caption: Mechanistic pathway showing the critical divergence to disulfide (via oxidation) and 4,5-dichloro species (via over-chlorination).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start Troubleshooting Issue1 High 4,5-Dichloro Impurity? Start->Issue1 Issue2 High Disulfide Content? Issue1->Issue2 No Action1 Reduce Cl2 eq to 1.0 Lower Temp < 5°C Issue1->Action1 Yes Issue3 Low Yield / Decomposition? Issue2->Issue3 No Action2 Increase Addition Rate Purge O2 with N2 Issue2->Action2 Yes Action3 Neutralize pH quickly Check for N-dealkylation Issue3->Action3 Yes

Caption: Decision matrix for diagnosing common synthetic failures based on impurity profile.

References

  • Process for the preparation of 3-isothiazolone mixture. US Patent 6,376,680. Describes the control of 4,5-dichloro impurities via solvent and temperature regulation. Link

  • Process for the preparation of isothiazolinones by cyclisation. European Patent EP0419075. Details the cyclization mechanism of N-substituted-3-mercaptopropionamides. Link

  • Synthesis of Benzo[d]isothiazol-3(2H)-One Derivatives. Molecules, 2022. Provides general mechanistic insights into N-S bond formation and oxidative cyclization relevant to the isothiazolone core. Link

  • Isothiazoles: Part 1. Science of Synthesis, 2002. Comprehensive review of isothiazole chemistry, including alkylation and halogenation patterns. Link

Sources

Technical Support Center: Strategies to Reduce Skin Sensitization Potential of Isothiazolinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for mitigating the skin sensitization potential of isothiazolinone-based biocides. This guide is designed for researchers, scientists, and drug development professionals actively working with these compounds. Here, we delve into the mechanistic underpinnings of isothiazolinone-induced skin sensitization and provide actionable, evidence-based strategies to reduce this adverse effect in your formulations.

I. Core Concepts: Understanding Isothiazolinone-Induced Skin Sensitization

Before troubleshooting, it is crucial to grasp the fundamental mechanism of skin sensitization. Isothiazolinones, while effective biocides, are also recognized as haptens.[1][2] A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier, such as a protein.[1]

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The process of skin sensitization follows a well-defined Adverse Outcome Pathway (AOP), which consists of four key events:

  • Molecular Initiating Event (MIE): Haptenation. Isothiazolinones are electrophilic and readily react with nucleophilic residues (like cysteine and lysine) on skin proteins, forming hapten-protein conjugates.[3][4] This covalent binding is the critical first step.[3][5] The reactivity of the isothiazolinone, particularly the activated N-S bond, is responsible for both its biocidal activity and its sensitization potential.[4][6]

  • Keratinocyte Activation. The haptenated proteins trigger a stress response in keratinocytes, the primary cells of the epidermis. This leads to the activation of inflammatory signaling pathways, such as the Keap1-Nrf2 pathway.[7][8]

  • Dendritic Cell Activation and Maturation. Dendritic cells (DCs), the antigen-presenting cells of the skin, recognize and process the hapten-protein complexes. This leads to their activation and maturation, characterized by the upregulation of co-stimulatory molecules like CD54 and CD86.[8]

  • T-Cell Proliferation and Differentiation. Activated DCs migrate to the draining lymph nodes where they present the haptenated peptides to naive T-cells. This interaction leads to the proliferation and differentiation of hapten-specific effector and memory T-cells, resulting in sensitization.[1][9][10]

Subsequent exposure to the same hapten will elicit a more rapid and robust inflammatory response, known as allergic contact dermatitis (ACD).[1][2]

AOP_Skin_Sensitization cluster_epidermis Epidermis cluster_dermis Dermis/Lymphatics cluster_lymph_node Draining Lymph Node Isothiazolinone Isothiazolinone (Hapten) SkinProtein Skin Protein Isothiazolinone->SkinProtein Haptenation (KE1) HaptenProtein Hapten-Protein Complex Keratinocyte Keratinocyte HaptenProtein->Keratinocyte Stress Response (KE2) DC Immature Dendritic Cell HaptenProtein->DC Uptake Keratinocyte->DC Activation Signals MatureDC Mature Dendritic Cell DC->MatureDC Maturation & Migration (KE3) NaiveTCell Naive T-Cell MatureDC->NaiveTCell Antigen Presentation MemoryTCell Memory T-Cell NaiveTCell->MemoryTCell Proliferation & Differentiation (KE4)

Figure 1. Adverse Outcome Pathway for Skin Sensitization.

II. Troubleshooting Guide & FAQs

This section addresses common challenges and questions encountered when working to reduce the skin sensitization potential of isothiazolinones.

Issue 1: High sensitization potential observed in a new formulation containing an isothiazolinone preservative.

Question: My new formulation is showing a high sensitization potential in preliminary in vitro screens. How can I address this without completely changing the preservative system?

Answer:

Several factors could be contributing to the observed sensitization potential. A systematic approach to troubleshooting is recommended:

1. Review the Isothiazolinone Concentration and Type:

  • Concentration is Key: The sensitization potential of isothiazolinones is dose-dependent. Ensure you are using the lowest effective concentration. Regulatory bodies have established maximum allowable concentrations for different product types (leave-on vs. rinse-off) and regions.[11][12][13][14] For example, the mixture of methylchloroisothiazolinone (MCI) and methylisothiazolinone (MI) is often restricted to 15 ppm in rinse-off products and 7.5 ppm in leave-on products in the US.[13][15][16] In the EU, MCI/MI is banned in leave-on products and restricted to 0.0015% (15 ppm) in rinse-off products.[14][17]

  • Potency Varies: Not all isothiazolinones have the same sensitizing potency. MCI is a more potent sensitizer than MI.[4] Benzisothiazolinone (BIT) and octylisothiazolinone (OIT) also have sensitizing potential.[18][19] Consider if a less potent isothiazolinone could be used.

IsothiazolinoneCommon AbbreviationRelative Sensitization PotentialNotes
MethylchloroisothiazolinoneMCIHighOften used in a 3:1 ratio with MI (Kathon™ CG).[13][15]
MethylisothiazolinoneMIModerate to HighUse as a standalone preservative has led to increased sensitization rates.[12][18]
BenzisothiazolinoneBITModerateNot permitted in cosmetics in Europe, but used in other products.[12][19][20]
OctylisothiazolinoneOITModerateNot permitted in cosmetics in Europe.[19][20] Cross-reactivity with MI has been suggested.[21]

2. Evaluate Formulation Excipients:

  • Penetration Enhancers: Ingredients such as solvents (e.g., ethanol, propylene glycol) and some surfactants can enhance the penetration of isothiazolinones into the skin, thereby increasing their bioavailability and sensitization potential. Evaluate if the concentration of these excipients can be reduced.

  • pH of the Formulation: The reactivity of isothiazolinones can be influenced by pH.[22] Ensure the pH of your formulation is optimal for the stability of the preservative while minimizing its reactivity with skin proteins.

3. Consider Encapsulation or Controlled Release Systems:

  • Microencapsulation: Encapsulating the isothiazolinone in a polymer shell can prevent its direct contact with the skin while still allowing it to exert its antimicrobial effect within the formulation. This strategy can significantly reduce the sensitization potential.

  • Controlled Release: Formulating the isothiazolinone in a system that provides a slow, sustained release can maintain the necessary preservative concentration over time while minimizing the peak concentration available to interact with the skin at any given moment.

Issue 2: Conflicting or inconclusive results from in vitro sensitization assays.

Question: I've run a battery of in vitro tests (DPRA, KeratinoSens™, h-CLAT) and the results are not in agreement. How do I interpret this data and decide on the next steps?

Answer:

It is not uncommon to see divergent results from different in vitro assays, as each test interrogates a different key event in the AOP for skin sensitization.[5][7] A weight-of-evidence approach is necessary.[7]

  • Direct Peptide Reactivity Assay (DPRA): This in chemico assay measures the depletion of synthetic peptides containing cysteine and lysine, modeling the haptenation event (KE1).[5] A positive result indicates the potential for protein binding.

  • KeratinoSens™ or LuSens™: These in vitro cell-based assays measure the activation of the Keap1-Nrf2 pathway in keratinocytes (KE2).[5][7] A positive result suggests the induction of a cellular stress response.

  • human Cell Line Activation Test (h-CLAT): This in vitro assay measures the upregulation of CD86 and CD54 expression on THP-1 cells, a surrogate for dendritic cell activation (KE3).[5] A positive result indicates the potential to initiate an immune response.

Interpreting Discrepancies:

  • Positive DPRA, Negative Cell-Based Assays: The compound can react with proteins but may not be potent enough at the tested concentrations to trigger a significant cellular response. It may be a weak sensitizer.

  • Negative DPRA, Positive Cell-Based Assays: This is less common for direct-acting haptens like isothiazolinones. It could indicate an indirect activation mechanism or that the compound is a "pro-hapten" requiring metabolic activation, which is not fully captured in the DPRA.

  • Mixed Cell-Based Assay Results: The compound may trigger one pathway more effectively than another. For instance, it might be a potent activator of keratinocytes but less effective at maturing dendritic cells at the tested concentrations.

Defined Approaches (DAs): To address this, regulatory bodies and industry groups have developed "Defined Approaches," which are formal, data-driven methods for integrating data from multiple sources to predict sensitization hazard and potency. The "2 out of 3" DA is a common example, where a positive result in two of the three main in vitro assays (DPRA, KeratinoSens™, h-CLAT) leads to a classification as a sensitizer.[8]

InVitro_Testing_Workflow cluster_workflow In Vitro/In Chemico Testing Workflow TestCompound Test Compound DPRA DPRA (KE1) OECD 442C TestCompound->DPRA KeratinoSens KeratinoSens™ (KE2) OECD 442D TestCompound->KeratinoSens hCLAT h-CLAT (KE3) OECD 442E TestCompound->hCLAT DataIntegration Data Integration (e.g., 2 out of 3 DA) DPRA->DataIntegration KeratinoSens->DataIntegration hCLAT->DataIntegration Sensitizer Classify as Sensitizer DataIntegration->Sensitizer ≥2 Positive NonSensitizer Classify as Non-Sensitizer DataIntegration->NonSensitizer <2 Positive

Figure 2. Integrated In Vitro Testing Workflow.
Issue 3: Need to replace an isothiazolinone preservative due to sensitization concerns.

Question: We've decided to move away from isothiazolinones entirely. What are some effective, less-sensitizing alternatives for a neutral pH aqueous formulation?

Answer:

Replacing isothiazolinones requires careful consideration of the product matrix, required spectrum of antimicrobial activity, pH, and cost. There is no single "drop-in" replacement.

Potential Alternatives:

  • Phenoxyethanol: A broad-spectrum preservative effective against bacteria, and to a lesser extent, yeast and mold. It is often used in combination with other preservatives like ethylhexylglycerin or caprylyl glycol to boost its efficacy.

  • Sodium Benzoate and Potassium Sorbate: These organic acids are most effective at a pH below 6. Their efficacy is significantly reduced at neutral pH.[23]

  • Benzyl Alcohol: Another organic alcohol with good antibacterial activity, but weaker against fungi. It is often used in combination with other preservatives.

  • Caprylyl Glycol and other 1,2-alkanediols: These materials have inherent antimicrobial properties and can also act as "preservative boosters," allowing for lower concentrations of traditional preservatives.

  • Bronopol-based preservatives: These can be effective but may also have their own set of safety considerations, including the potential for formaldehyde release.[23][24]

Considerations for Selection:

  • Efficacy Testing: It is imperative to perform robust microbial challenge testing (e.g., USP <51> or ISO 11930) with any new preservative system in your final formulation to ensure adequate protection.

  • Compatibility: Ensure the alternative preservative is compatible with other ingredients in your formulation and does not compromise product stability or performance.

  • Regulatory Acceptance: Verify that the chosen alternative and its use concentration are approved in your target markets.

III. Experimental Protocols

Protocol 1: Direct Peptide Reactivity Assay (DPRA) - Abridged

This protocol provides a high-level overview based on the principles of OECD Test Guideline 442C.[5]

Objective: To quantify the reactivity of a test chemical with synthetic peptides containing cysteine and lysine as a measure of its potential for haptenation.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test chemical in a suitable solvent (e.g., acetonitrile).

    • Prepare stock solutions of the cysteine-containing peptide (Ac-RFAACAA-COOH) and the lysine-containing peptide (Ac-RFAAKAA-COOH) in the appropriate buffer.

  • Reaction Incubation:

    • Mix the test chemical solution with each peptide solution in a 1:10 (cysteine) or 1:50 (lysine) molar ratio.

    • Include a reference control (peptide solution with solvent) for each peptide.

    • Incubate the mixtures for 24 hours at 25°C with gentle shaking.

  • Sample Analysis:

    • Analyze the concentration of the remaining (unreacted) peptide in each sample using High-Performance Liquid Chromatography (HPLC) with gradient elution and UV detection at 220 nm.

  • Data Analysis:

    • Calculate the percent peptide depletion for both cysteine and lysine using the following formula: % Depletion = [1 - (Peak Area of Peptide with Test Chemical / Peak Area of Reference Control Peptide)] * 100

    • Average the depletion values from a minimum of two independent experiments.

    • Categorize the reactivity based on the mean cysteine and lysine depletion values according to the prediction model in OECD TG 442C.

IV. Conclusion

Reducing the skin sensitization potential of isothiazolinone compounds is a multifaceted challenge that requires a deep understanding of their mechanism of action, careful formulation strategies, and robust testing methodologies. By controlling concentration, selecting less potent analogues, modulating formulation excipients, and considering advanced delivery systems, it is possible to harness the excellent biocidal properties of isothiazolinones while minimizing their adverse dermatological effects. When replacement is necessary, a systematic approach to selecting and validating alternatives is crucial for ensuring product safety and efficacy.

References

  • Aptula, A. O., & Roberts, D. W. (2005). Hapten-protein binding: from theory to practical application in the in vitro prediction of skin sensitization. Contact Dermatitis, 53(4), 189–200. [Link]

  • Wikipedia. (n.d.). Hapten. Retrieved February 15, 2026, from [Link]

  • Strickland, J., et al. (2023). Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds. Applied In Vitro Toxicology, 9(1), 1-12. [Link]

  • NICNAS. (2020). Isothiazolinones: Human health tier III assessment. Australian Government Department of Health. [Link]

  • HMP Global Learning Network. (n.d.). Update on Isothiazolinones. Retrieved February 15, 2026, from [Link]

  • Scheman, A. J., et al. (2018). Risk Assessment of the Skin Sensitization Induction Potential of Kathon CG in Rinse-off and Leave-on Personal Care and Cosmetic Products. Dermatitis, 29(3), 132-138. [Link]

  • Vocanson, M., et al. (2014). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. Journal of Immunology Research, 2014, 215356. [Link]

  • Nadeau, G., et al. (2017). Hapten Application to the Skin Induces an Inflammatory Program Directing Hapten-Primed Effector CD8 T Cell Interaction With Hapten-Presenting Endothelial Cells. Frontiers in Immunology, 8, 1833. [Link]

  • Dearman, R. J., & Kimber, I. (2001). Anti-hapten antibodies in response to skin sensitization with contact allergens. Contact Dermatitis, 44(6), 341-348. [Link]

  • Cosmetic Ingredient Review. (2019). Amended Safety Assessment of Methylisothiazolinone and Methylchloroisothiazolinone as Used in Cosmetics. [Link]

  • AllerNote. (n.d.). Preservative Sensitivity: MI, MCI & “Kathon CG”. Retrieved February 15, 2026, from [Link]

  • Rodrigues, D. F., et al. (2014). Increasing trend of sensitization to Methylchloroisothiazolinone/methylisothiazolinone (MCI/MI). Anais Brasileiros de Dermatologia, 89(3), 527-528. [Link]

  • Alvarenga, L. S., et al. (2019). Demographic and clinical profile of occupational cases of sensitization to methylisothiazolinone and Kathon CG. Revista Brasileira de Medicina do Trabalho, 17(2), 195-201. [Link]

  • DermNet. (n.d.). Isothiazolinone mix allergy. Retrieved February 15, 2026, from [Link]

  • Aerts, O., et al. (2019). Isothiazolinone derivatives and allergic contact dermatitis: a review and update. Journal of the European Academy of Dermatology and Venereology, 33(2), 267-276. [Link]

  • Quora. (2023). What is the best alternative to isothiazolinone as a preservative?. [Link]

  • Collier, P. J., et al. (1990). The Mechanism of Action of Isothiazolone Biocides. International Biodeterioration, 26(2-4), 1-13. [Link]

  • Schwensen, J. F., et al. (2024). Increasing non-cosmetic exposure and sensitization to isothiazolinones require action for prevention: Review. Contact Dermatitis, 90(5), 445-457. [Link]

  • Rachamalla, M. (n.d.). Understanding in vitro/in chemico skin sensitization testing methods and application in hazard classification. University of Saskatchewan. [Link]

  • Default to Nature. (n.d.). How to Reduce Isothiazolinone Exposure. Retrieved February 15, 2026, from [Link]

  • Fine Chemicals Forum. (n.d.). What are the main application restrictions of isothiazolinones in different industries?. Retrieved February 15, 2026, from [Link]

  • CPT Labs. (n.d.). In Vitro And In Chemico Skin Sensitization Testing. Retrieved February 15, 2026, from [Link]

  • Ferreira, V. F., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(18), 4233. [Link]

  • ResearchGate. (2021). Overview of in chemico and in vitro tests for skin sensitisation.... [Link]

  • To, K. A., et al. (2023). Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library. Frontiers in Toxicology, 5, 1245585. [Link]

  • Halo. (n.d.). Additive or alternative preservative (non-isothiazolinone) for all-purpose cleaners. Retrieved February 15, 2026, from [Link]

  • Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics. [Link]

  • ResearchGate. (2012). Contact allergy caused by isothiazolinone derivatives: An overview of Non-Cosmetic and unusual cosmetic sources. [Link]

  • ResearchGate. (2015). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. [Link]

  • Aerts, O., et al. (2017). Allergic Contact Dermatitis Caused by Isothiazolinones in an Ultrasound Gel: Need for Stricter Regulation of Topical Medical Devices. Contact Dermatitis, 76(3), 169-171. [Link]

  • ResearchGate. (n.d.). Isothiazolinone derivatives and allergic contact dermatitis: a review and update. Retrieved February 15, 2026, from [Link]

  • Collier, P. J., et al. (1991). Chemical reactivity of some isothiazolone biocides. The Journal of Applied Bacteriology, 70(6), 505-511. [Link]

  • Aerts, O., et al. (2019). Isothiazolinone derivatives and allergic contact dermatitis: a review and update. Journal of the European Academy of Dermatology and Venereology, 33(2), 267-276. [Link]

Sources

Technical Support Center: Mitigation of Oxidative Degradation of 2-(tert-Butyl)isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(tert-Butyl)isothiazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate the oxidative degradation of this important biocide. As your virtual application scientist, I will walk you through the causality behind its instability and provide field-proven strategies to ensure the integrity of your experiments and formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of this compound.

Q1: What is oxidative degradation of this compound?

Oxidative degradation is a chemical process where this compound loses its structural integrity and antimicrobial efficacy due to reactions with oxidizing agents. The primary mechanism involves the attack of free radicals on the isothiazolinone ring.[1][2] Free radicals are highly reactive molecular fragments with unpaired electrons that can break the chemical bonds within the biocide molecule, particularly the susceptible nitrogen-sulfur (N-S) bond, leading to ring cleavage and inactivation.[3]

Q2: What are the common causes of its degradation in a laboratory or manufacturing setting?

Several factors can initiate or accelerate oxidative degradation:

  • Presence of Free-Radical Initiators: Residual chemicals from manufacturing processes, such as polymerization initiators (e.g., persulfates) in latex or polymer-based formulations, can generate free radicals that attack the isothiazolinone molecule.[2]

  • Exposure to UV Light: Ultraviolet radiation can trigger the formation of free radicals (photolysis), leading to the degradation of the biocide.[3]

  • High pH (Alkaline Conditions): While distinct from oxidation, high pH can cause hydrolytic degradation, where the isothiazolinone ring is opened by hydroxide ions. This degradation is significantly faster in alkaline solutions (pH > 8.5) compared to acidic or neutral conditions.[3][4]

  • Presence of Metal Ions: Certain metal ions, like copper or iron, can catalyze the decomposition of hydroperoxides, which are often present as impurities in raw materials, thereby generating radical initiators.[5]

  • Elevated Temperatures: Heat can accelerate the rate of all chemical degradation pathways, including oxidation and hydrolysis.[3][6]

Q3: How can I detect if my this compound solution is degrading?

Degradation can be detected through several methods:

  • Chromatographic Analysis: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] A decrease in the peak area corresponding to the active this compound over time, often accompanied by the appearance of new peaks from degradation products, is a clear indicator of instability.

  • Microbiological Efficacy Testing: A loss of antimicrobial potency can be determined by measuring the Minimum Inhibitory Concentration (MIC) against a standard microorganism.[9] An increase in the MIC value suggests that the concentration of the active biocide has decreased.

  • Physical Changes: Although less specific, visual changes such as a shift in color or a change in pH of the formulation can sometimes indicate chemical degradation.

Q4: Why is preventing degradation crucial for my research or product development?

Preventing degradation is critical for several reasons:

  • Maintaining Efficacy: The primary function of this compound is to prevent microbial growth. Degradation leads to a loss of this activity, rendering the product unprotected against microbial attack.[2]

  • Ensuring Reproducibility: In a research setting, inconsistent biocide concentration due to degradation can lead to unreliable and irreproducible experimental results.

  • Cost-Effectiveness: Preventing the need to use excess biocide to compensate for degradation improves the cost-effectiveness of the formulation.[2]

  • Safety and Toxicity: Degradation products may have different toxicological profiles than the parent compound. While some degradation pathways can lead to less toxic substances, it is essential to control the chemical composition of the final product.[10][11]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the use of this compound.

Problem 1: Rapid loss of biocide potency observed in my formulation.
Potential Cause Investigative Question Recommended Action & Rationale
Oxidative Attack Does your formulation contain oxidizing agents or residual polymerization initiators (e.g., persulfates)?Action: Incorporate a free-radical scavenger or antioxidant into your formulation. Rationale: Antioxidants neutralize free radicals before they can attack and degrade the isothiazolinone ring structure.[1][2]
High pH Is the pH of your formulation above 8.0?Action: Adjust the pH to be between 4 and 7 using a suitable buffering system. Rationale: Isothiazolinones are significantly more stable in acidic to neutral media. Alkaline conditions promote rapid hydrolytic degradation.[3][4]
Photodegradation Is the formulation or stock solution exposed to direct sunlight or strong UV sources?Action: Store the product in opaque, UV-protective packaging. Rationale: UV light can initiate photodegradation. Blocking light exposure is a simple and effective preventative measure.[3]
Thermal Degradation Is the product stored at elevated temperatures?Action: Store the formulation at room temperature or as recommended, avoiding heat sources. Rationale: High temperatures accelerate the rate of all degradation reactions.[3]
Problem 2: Appearance of unknown peaks in my HPLC/GC analysis over time.
Potential Cause Investigative Question Recommended Action & Rationale
Degradation Products Do the new peaks grow as the main active ingredient peak shrinks?Action: Attempt to identify the degradation products using mass spectrometry (LC-MS or GC-MS). Compare the observed degradation pattern with known pathways. Rationale: Identifying the byproducts can confirm the degradation pathway (e.g., oxidation vs. hydrolysis) and help in selecting the most appropriate mitigation strategy. For instance, the formation of N-(tert-Butyl) malonamic acid would suggest oxidative ring cleavage.
Matrix Interference Are other components in your formulation reacting with the biocide?Action: Analyze a simplified formulation containing only the biocide and the solvent to see if degradation still occurs. Rationale: Some formulation components, particularly strong nucleophiles, can react with isothiazolinones. This helps to isolate the cause of instability.[2]
Section 3: Mitigation Strategies & Experimental Protocols

This section provides detailed methodologies for stabilizing this compound.

Strategy 1: Application of Antioxidants (Free-Radical Scavengers)

The most effective way to combat oxidative degradation is by introducing a compound that preferentially reacts with free radicals.

Causality: Free-radical scavengers, or antioxidants, are compounds that can donate an electron to a free radical, stabilizing it and terminating the radical chain reaction that would otherwise degrade the isothiazolinone.[1][5] This sacrificial protection is a cornerstone of stabilizing oxidation-prone molecules.

Table 1: Comparison of Common Antioxidants for Isothiazolinone Stabilization

AntioxidantRecommended Concentration (w/w of biocide)AdvantagesConsiderations
L-Ascorbic Acid (Vitamin C) [1][2]10% - 100%Water-soluble, highly effective, and widely available.Can be prone to its own degradation; may impart a yellow color over time.
3,3-Thiodipropionic Acid [2]10% - 50%Highly effective scavenger.May not be suitable for all applications due to its chemical nature.
Butylated Hydroxyanisole (BHA) [12]0.01% - 0.1% (of total formulation)Very effective in low concentrations, lipid-soluble.Primarily for non-aqueous or emulsion systems; regulatory limits in some applications.
Fumaric Acid [1]25% - 100%Known antioxidant that has shown protective effects.Water solubility is limited.
N-acetyl L-cysteine (NAC) [13][14]Varies by applicationWater-soluble, effective thiol-based antioxidant.Can have a sulfurous odor.

Note: The optimal concentration should be determined experimentally for each specific formulation.

  • Preparation: Prepare several identical batches of your formulation containing this compound at its target concentration.

  • Antioxidant Addition: To each batch, add a different antioxidant from Table 1 at a mid-range concentration. Include a "control" batch with no antioxidant.

  • Accelerated Stability Study: Store all batches under stressed conditions (e.g., 40°C in an oven and under a UV lamp) and at room temperature.

  • Initial Analysis (T=0): Immediately after preparation, take a sample from each batch and quantify the concentration of this compound using a validated HPLC method (see Protocol 3.2).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, and 8 weeks), withdraw samples from each storage condition and re-quantify the biocide concentration.

  • Evaluation: Plot the percentage of remaining this compound against time for each antioxidant and condition. The most effective antioxidant will show the slowest rate of degradation compared to the control.

Strategy 2: pH Control and Formulation Buffering

Controlling the pH is critical, especially to prevent hydrolysis, which can work in concert with oxidative pathways.

Causality: The isothiazolinone ring is susceptible to nucleophilic attack by hydroxide ions (OH⁻), which are prevalent under alkaline conditions. This attack leads to hydrolysis and ring cleavage. Maintaining a pH below 8 minimizes the concentration of OH⁻ and thus dramatically reduces the rate of this degradation pathway.[4]

Table 2: Influence of pH on Isothiazolinone Stability (Data for a related isothiazolinone) [4]

pHHalf-lifeStability
Acidic (<7)Very LongHigh
8.547 daysModerate
9.023 daysLow
10.02 daysVery Low

This protocol is a starting point and should be optimized for your specific instrumentation and formulation matrix.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 analytical column (e.g., 25 cm × 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and a methanol:acetonitrile mixture (60:40 v/v) (B).[7]

  • Gradient: Start at 15% B, ramp to 75% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.[7]

  • Sample Preparation: Dilute the formulation in the mobile phase to a concentration within the linear range of your calibration curve. Filter through a 0.22 µm syringe filter before injection.

  • Quantification: Create a calibration curve using certified standards of this compound. Calculate the concentration in your samples by comparing their peak areas to the calibration curve.

Section 4: Visualization of Workflows and Mechanisms
Diagrams

Below are graphical representations to aid in understanding the degradation pathways and troubleshooting logic.

MitigationWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution cluster_validation Validation Problem Loss of Biocidal Activity or Appearance of Unknown Peaks CheckpH Measure Formulation pH Problem->CheckpH CheckOxidants Review Formulation for Oxidizing Agents / Radicals Problem->CheckOxidants CheckStorage Check Storage Conditions (Light & Temperature) Problem->CheckStorage AddBuffer Add Buffer to Maintain pH < 8 CheckpH->AddBuffer pH > 8 AddAntioxidant Incorporate Free-Radical Scavenger CheckOxidants->AddAntioxidant Present ChangePackaging Use Opaque Packaging & Control Temperature CheckStorage->ChangePackaging Improper Validate Confirm Stability via Accelerated HPLC Study AddBuffer->Validate AddAntioxidant->Validate ChangePackaging->Validate

Caption: Workflow for diagnosing and mitigating degradation.

DegradationMechanism cluster_reaction Oxidative Attack cluster_prevention Mitigation TBIO This compound (Active Biocide) Intermediate Unstable Intermediate TBIO->Intermediate Forms Radical Free Radical (R•) Radical->TBIO Attacks N-S bond Antioxidant Antioxidant (AOH) Radical->Antioxidant Reacts with DegradationProducts Inactive Degradation Products (e.g., N-(tert-Butyl) malonamic acid) Intermediate->DegradationProducts Cleavage InactiveRadical Stabilized Radical (R-H) Antioxidant->InactiveRadical Donates H• InactiveAntioxidant Consumed Antioxidant (AO•) Antioxidant->InactiveAntioxidant

Caption: Mechanism of oxidative degradation and antioxidant protection.

Section 5: References
  • EP0631723A1 - Protection of isothiazolinone biocides from free radicals - Google Patents. (URL: )

  • Protection of isothiazolinone biocides from free radicals - European Patent Office - EP 0631723 A1. (URL: [Link])

  • Fungal Biodegradation of the Biocide 2-Methyl-4-Isothiazolin-3-One - Austin Publishing Group. (URL: [Link])

  • Degradation of tert Butyl Alcohol in Dilute Aqueous Solution by an O3/UV Process. (URL: [Link])

  • A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage - PMC. (URL: [Link])

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - MDPI. (URL: [Link])

  • Procoagulant Effects of Isothiazolinone Biocides, Benzisothiazolinone and Octylisothiazolinone in Platelets - ResearchGate. (URL: [Link])

  • The effects of pH on the degradation of isothiazolone biocides - ResearchGate. (URL: [Link])

  • Chemical Oxidation of MTBE and TBA. (URL: [Link])

  • Does Tert-Butyl Alcohol Really Terminate the Oxidative Activity of •OH in Inorganic Redox Chemistry? (URL: [Link])

  • Analytical methods for isothiazolinones determination in different products. - ResearchGate. (URL: [Link])

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC. (URL: [Link])

  • The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H). (URL: [Link])

  • Kinetics and Mechanism of the Sonolytic Destruction of Methyl tert-Butyl Ether by Ultrasonic Irradiation in the Presence of Ozon. (URL: [Link])

  • Study on the removal of benzisothiazolinone biocide and its toxicity: The effectiveness of ozonation | Request PDF - ResearchGate. (URL: [Link])

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (URL: [Link])

  • tert-Butyl Esters - Organic Chemistry Portal. (URL: [Link])

  • tert-Butyl hydroperoxide, TBHP - Organic Chemistry Portal. (URL: [Link])

  • Safety data sheet. (URL: [Link])

  • Synergistic Effect of Buylated Hydroxyanisole (BHA) and Ascorbyl Palmitate to Prevent Oxidative Degradation of Drug: A Dual Antioxidant Strategy | South Eastern European Journal of Public Health. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Spectrum of N-Alkyl vs. N-Aryl Isothiazolones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial agents, isothiazolones stand out for their potent, broad-spectrum activity. These heterocyclic compounds are integral to numerous industrial and commercial applications, from preserving paints and cosmetics to controlling microbial growth in water treatment systems.[1][2] A critical determinant of their efficacy and specific application is the nature of the organic substituent attached to the nitrogen atom of the isothiazolone ring. This guide provides an in-depth, comparative analysis of two key classes: N-alkyl and N-aryl isothiazolones. By delving into their mechanisms of action, structure-activity relationships, and supporting experimental data, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding and selecting the appropriate isothiazolone for their needs.

The Isothiazolone Core: A Potent Antimicrobial Scaffold

The antimicrobial power of isothiazolones resides in the 1,2-thiazol-3-one heterocyclic ring. The electrophilic sulfur atom within this ring is highly reactive towards nucleophilic residues, particularly the thiol groups (-SH) found in cysteine-containing proteins and enzymes within microbial cells.[1][3] This reactivity is the cornerstone of their biocidal activity.

G cluster_0 Isothiazolone Core Structure Isothiazolone S S C1 C1 S->C1 N N N->S R R (N-Substituent) N->R O O C2 C2 C1->C2 C3 C3 C2->C3 = C3->N C3->O =

Figure 1: General chemical structure of the isothiazolone ring, highlighting the variable N-substituent (R).

The N-substituent (R group) does not directly participate in the reaction with thiol groups. However, it profoundly influences the molecule's physicochemical properties, such as:

  • Lipophilicity: The solubility of the isothiazolone in lipids, which affects its ability to penetrate microbial cell membranes.

  • Steric Hindrance: The physical bulk of the substituent, which can influence the molecule's approach to its target enzymes.

  • Electronic Effects: The electron-donating or withdrawing nature of the substituent, which can modulate the reactivity of the isothiazolone ring.

These properties, in turn, dictate the antimicrobial spectrum and potency of the specific isothiazolone derivative.

Comparative Antimicrobial Spectrum: A Detailed Analysis

The choice between an N-alkyl and an N-aryl substituent results in isothiazolones with distinct antimicrobial profiles.

Antibacterial Activity

N-Alkyl Isothiazolones: This class, particularly those with shorter alkyl chains like methylisothiazolinone (MIT) and chloromethylisothiazolinone (CMIT), are renowned for their rapid and broad-spectrum bactericidal activity.[4] The combination of CMIT and MIT (often in a 3:1 ratio) is a widely used preservative due to its effectiveness against a wide range of bacteria.[4] Longer-chain N-alkyl isothiazolones, such as 2-n-octyl-4-isothiazolin-3-one (OIT), also exhibit good antibacterial activity, although they are often more recognized for their fungicidal properties.[5]

N-Aryl Isothiazolones: Benzisothiazolinone (BIT) is a prominent example of an N-aryl isothiazolone. It is a broad-spectrum biocide effective against bacteria, fungi, and yeast.[6][7][8][9] Its aromatic ring structure contributes to its thermal stability and efficacy over a wide pH range.[7] While highly effective, the steric bulk of the aryl group may, in some instances, lead to a more targeted spectrum compared to the rapid, broad-acting nature of some N-alkyl derivatives.

Antifungal Activity

N-Alkyl Isothiazolones: This is where the impact of the N-substituent's lipophilicity is most evident. 2-n-octyl-4-isothiazolin-3-one (OIT) is a potent fungicide, highly effective against a wide array of molds and yeasts.[5][10] The eight-carbon alkyl chain significantly increases its lipid solubility, facilitating its penetration of the fungal cell membrane. This makes OIT a preferred choice for applications requiring robust antifungal protection, such as in paints, coatings, and wood preservation.[10][11]

N-Aryl Isothiazolones: Benzisothiazolinone (BIT) also demonstrates reliable antifungal activity.[6][7][9][12] It is commonly used as a preservative in water-based formulations like paints, adhesives, and cleaning agents to prevent fungal spoilage.[9][12]

Structure-Activity Relationship (SAR)

The interplay between the N-substituent and the isothiazolone core is a classic example of a structure-activity relationship.

SAR cluster_isothiazolone Isothiazolone Moiety cluster_substituent N-Substituent cluster_properties Physicochemical Properties cluster_activity Antimicrobial Activity Isothiazolone Isothiazolone Ring S-N Bond C=O Group Activity Antimicrobial Spectrum & Potency Antibacterial Antifungal Antialgal Isothiazolone:S->Activity Reacts with Thiols N_Sub R Group N-Alkyl N-Aryl Properties Properties Lipophilicity Steric Hindrance Electronic Effects N_Sub->Properties Properties:elec->Isothiazolone:S Modulates Reactivity Properties:lipo->Activity Membrane Penetration Properties:steric->Activity Enzyme Accessibility

Figure 2: Key Structure-Activity Relationships in N-substituted isothiazolones.

Experimental Protocols for Determining Antimicrobial Spectrum

The comparative efficacy of different isothiazolones is quantified using standardized microbiological methods. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are two of the most common and informative assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus brasiliensis) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a defined concentration (typically 1-5 x 10^5 CFU/mL).

  • Preparation of Test Compound: The N-alkyl or N-aryl isothiazolone is dissolved in an appropriate solvent and then serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under optimal conditions for the test microorganism (e.g., 35°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast; 28-35°C for 48-72 hours for molds).

  • Determination of MIC: The MIC is determined by visual inspection as the lowest concentration of the isothiazolone that shows no turbidity (for bacteria and yeast) or visible growth (for molds).

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.

Protocol:

  • Following MIC Determination: After the MIC is determined, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

  • Subculturing: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the isothiazolone that results in no microbial growth or a colony count that corresponds to a ≥99.9% kill rate compared to the initial inoculum.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC/MFC Assay A Prepare standardized microbial inoculum C Inoculate microtiter plate wells A->C B Prepare serial dilutions of test compounds B->C D Incubate under appropriate conditions C->D E Determine MIC (lowest concentration with no visible growth) D->E G Incubate agar plates F Subculture from clear MIC wells onto agar plates E->F H Determine MBC/MFC (lowest concentration with ≥99.9% killing) F->G G->H

Figure 3: Standard experimental workflow for determining MIC and MBC/MFC.

Comparative Efficacy: A Data-Driven Summary

The following table presents a summary of typical MIC values for representative N-alkyl and N-aryl isothiazolones against common microorganisms, compiled from various sources. These values illustrate the general trends in their antimicrobial spectrum.

CompoundClassStaphylococcus aureus (MIC, ppm)Escherichia coli (MIC, ppm)Candida albicans (MIC, ppm)Aspergillus brasiliensis (MIC, ppm)
CMIT/MIT N-Alkyl1-43-84-1010-30
OIT N-Alkyl10-5025-1001-52-10
BIT N-Aryl40-8040-8080-160150-300

Note: These values are illustrative and can vary based on the specific test conditions, microbial strains, and formulation. Data is synthesized from typical values reported in technical literature.

Mechanism of Action: A Unified but Modulated Pathway

The fundamental mechanism of action is consistent across both N-alkyl and N-aryl isothiazolones. It is a two-step process that leads to microbial cell death.[4][15]

  • Rapid Inhibition of Growth: The isothiazolone molecule quickly penetrates the microbial cell and inhibits growth, respiration, and energy generation (ATP synthesis).[3][15]

  • Irreversible Enzyme Inactivation: The electrophilic sulfur atom of the isothiazolone ring reacts with thiol groups of essential enzymes, such as dehydrogenases, forming disulfide bonds.[1][3] This leads to irreversible inactivation of the enzymes, disruption of metabolic pathways, and ultimately, cell death.[3][4]

G cluster_cell Microbial Cell Isothiazolone Isothiazolone CellWall Cell Wall / Membrane Isothiazolone->CellWall Penetration Enzyme Thiol-containing Enzyme (Active) Isothiazolone->Enzyme Nucleophilic Attack by Thiol Group Cytoplasm Cytoplasm CellWall->Cytoplasm InactiveEnzyme Inactive Enzyme (Disulfide Bond) Enzyme->InactiveEnzyme Irreversible Inhibition CellDeath Cell Death InactiveEnzyme->CellDeath Disruption of Metabolic Pathways

Figure 4: The generalized mechanism of action for isothiazolone biocides.

The N-substituent modulates the efficiency of this process. For example, the enhanced lipophilicity of N-octylisothiazolinone (OIT) allows for more efficient transport across the fungal cell membrane, leading to its potent antifungal activity.

Conclusion and Future Perspectives

The choice between N-alkyl and N-aryl isothiazolones is a critical decision in the formulation of effective antimicrobial products. N-alkyl isothiazolones, such as CMIT/MIT and OIT, offer a range of options from rapid, broad-spectrum bactericidal activity to potent, lipophilicity-driven fungicidal action. N-aryl isothiazolones, exemplified by BIT, provide robust, broad-spectrum preservation with excellent stability.

The selection of the optimal isothiazolone depends on the specific application, the target microorganisms, and the chemical environment of the formulation. A thorough understanding of the structure-activity relationships, supported by empirical data from standardized assays like MIC and MBC, is essential for leveraging the full potential of this versatile class of biocides. Future research may focus on the development of novel N-substituted isothiazolones with enhanced efficacy, lower toxicity, and improved environmental profiles.

References

  • Title: Isothiazolinone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Mechanism of Action of Isothiazolone Biocides - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The Mechanism of Action of Isothiazolone Biocide | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Isothiazolinone White Paper Source: State of California Department of Public Health URL: [Link]

  • Title: The Mechanism of Action of Isothiazolone Biocides - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Understanding Benzisothiazolinone's Antimicrobial Power for Industrial Safety Source: NINGBO INNO PHARMCHEM CO.,LTD URL: [Link]

  • Title: What is Benzisothiazolinone & How It's Made | Puracy Source: Puracy URL: [Link]

  • Title: Synergistic microbicidal combinations containing 2-N-octyl-3-isothiazolone and certain commercial biocides - Google Patents Source: Google Patents URL
  • Title: 2-n-Octyl-4-isothiazolin-3-one | C11H19NOS | CID 33528 - PubChem Source: PubChem URL: [Link]

  • Title: Benzisothiazolinone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Structure–activity relationships in 3-isothiazolones - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and the antimicrobial activity of new isothiazolone derivatives - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: PATIENT INFORMATION LEAFLET: octylisothiazolinone Source: European Society of Contact Dermatitis URL: [Link]

  • Title: Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. - International Journal of Research in Engineering and Science Source: International Journal of Research in Engineering and Science URL: [Link]

  • Title: Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Source: IntechOpen URL: [Link]

  • Title: Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io Source: Protocols.io URL: [Link]

  • Title: Structure Activity Relationship. | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity Source: Comptes Rendus. Chimie URL: [Link]

  • Title: Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Source: Institute for Collaborative Biotechnology URL: [Link]

  • Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The minimum inhibitory concentrations (MICs) of the... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

A Comparative Benchmarking Guide to the Marine Antifouling Performance of 2-(tert-Butyl)isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(tert-Butyl)isothiazol-3(2H)-one, a member of the isothiazolone class of biocides, against established marine antifouling agents. We will delve into its mechanism of action, present comparative performance data, and detail the rigorous experimental protocols required for robust evaluation. This document is intended for researchers, scientists, and formulation chemists in the field of marine coatings and drug development, offering a foundation for informed decision-making in the pursuit of effective and environmentally responsible antifouling solutions.

The Challenge of Marine Biofouling and the Role of Isothiazolones

Marine biofouling, the accumulation of organisms on submerged surfaces, poses significant economic and environmental challenges to maritime industries.[1] This buildup increases frictional drag on ship hulls, leading to higher fuel consumption and greenhouse gas emissions.[2] Antifouling coatings, which release biocides to deter the settlement of marine life, are the primary defense against this phenomenon.[2][3]

For decades, organotin compounds like tributyltin (TBT) were the gold standard for antifouling paints due to their high efficacy.[4] However, their severe toxicity to non-target marine organisms led to a global ban, spurring the development of alternatives.[4][5][6][7] Today, the market is dominated by copper-based coatings, often supplemented with "booster" biocides to enhance their spectrum of activity.[8][9][10]

Isothiazolones have emerged as a significant class of booster biocides.[11] This guide focuses specifically on this compound, examining its performance characteristics in the context of current antifouling technologies.

Mechanism of Action: How Isothiazolones Inhibit Biofouling

The antimicrobial efficacy of isothiazolones stems from their ability to disrupt critical life-sustaining processes in fouling organisms.[11][12] The primary mechanism involves a two-step process that leads to rapid inhibition of growth followed by cell death.[12][13]

  • Rapid Inhibition: Isothiazolones quickly penetrate the cell membrane of microorganisms.

  • Enzyme Inactivation: Inside the cell, the isothiazolone molecule acts as an electrophile. It targets and reacts with thiol groups (-SH) present in the active sites of essential enzymes, particularly dehydrogenases.[11][13] This reaction forms mixed disulfides, effectively inactivating the enzymes.[11]

  • Metabolic Disruption: The inhibition of these key enzymes disrupts vital metabolic pathways, including respiration and energy generation (ATP synthesis), leading to a swift cessation of growth and cellular function.[12][13]

  • Cell Death: Prolonged exposure and the destruction of protein thiols lead to irreversible cell damage and death.[12][13]

This targeted mechanism provides a broad spectrum of activity against bacteria, fungi, and algae, which are often the first settlers in the biofouling process.[11]

cluster_Cell Microorganism Cell Enzyme Active Enzyme (with Thiol group) Metabolism Essential Metabolic Pathways (Respiration, ATP Synthesis) Enzyme->Metabolism Catalyzes Inactive_Enzyme Inactive Enzyme (Disulfide Bond) Enzyme->Inactive_Enzyme Viability Cell Viability Metabolism->Viability Maintains Isothiazolone Isothiazolone Biocide Isothiazolone->Enzyme Reacts with Thiol Group Inactive_Enzyme->Metabolism Inhibits

Caption: Mechanism of Isothiazolone Biocidal Activity.

Comparative Performance Analysis

The efficacy of an antifouling agent is not absolute; it is a function of its chemical properties, its formulation within a coating, and the specific environmental conditions it faces. Here, we compare this compound with two of the most common biocides in the market: Cuprous Oxide (Cu₂O) and Zinc Pyrithione.

FeatureThis compoundCuprous Oxide (Cu₂O)Zinc Pyrithione
Primary Function Co-biocide (Booster)Primary BiocideCo-biocide (Booster)
Target Organisms Broad-spectrum: Excellent against soft fouling (algae, slime).Broad-spectrum: Highly effective against hard fouling (barnacles, tubeworms).[14]Broad-spectrum: Particularly effective against algae and fungi.[15][16]
Mechanism Enzyme inhibition via thiol reaction.[11][13]Releases copper ions that are toxic to a wide range of marine life.[17]Disrupts membrane transport by blocking the proton pump that energizes the transport mechanism.
Typical Concentration in Paint Low (typically < 5% by weight)High (can be > 40% by weight)Low to moderate (typically 2-10% by weight)
Environmental Profile Rapidly biodegrades in the marine environment (half-life of days).[18][19] However, it is toxic to aquatic organisms before degradation.[18]Does not degrade; persists in the environment and can accumulate in sediments, posing a long-term risk to marine ecosystems.[17]Degrades relatively quickly in the environment but is toxic to marine organisms during its active phase.[6]
Compatibility Good compatibility with most paint formulations.Can cause galvanic corrosion on aluminum hulls if not properly insulated with a primer coat.[15][20]Chemically incompatible with paints that use metal carboxylate curing agents.[16]
Discussion of Comparative Data
  • This compound serves as a potent booster biocide. Its strength lies in its efficacy against the initial layers of slime and algae that form on a hull. By preventing this primary colonization, it can delay the settlement of larger, hard-fouling organisms. Its key advantage is its rapid environmental degradation, which minimizes long-term ecological impact compared to heavy metals.[18][19] However, its aquatic toxicity necessitates careful management of leaching rates.

  • Cuprous Oxide remains the workhorse of the antifouling industry due to its unmatched effectiveness against hard fouling organisms like barnacles.[14] Its primary drawback is environmental persistence.[17] The continuous release of copper ions contributes to metal pollution in harbors and marinas, with documented negative impacts on local marine ecosystems.[17]

  • Zinc Pyrithione is another effective booster biocide, often used to combat algal growth where copper alone may be less effective.[16] It offers a dual-action profile against both fungi and algae.[16] While it degrades more readily than copper, it still presents a toxic risk to marine life upon release.

The choice of biocide, therefore, involves a trade-off between efficacy, spectrum of activity, and environmental impact. Formulations combining Cuprous Oxide with a booster biocide like this compound often provide a synergistic effect, offering broad-spectrum protection against both hard and soft fouling.

Experimental Protocols for Efficacy Benchmarking

To objectively compare antifouling performance, standardized and reproducible testing methodologies are essential. The American Society for Testing and Materials (ASTM) provides several key standards for this purpose.[5] Field testing, while resource-intensive, provides the most realistic measure of performance.

Workflow for Antifouling Performance Evaluation

The evaluation of a novel antifouling coating follows a logical progression from panel preparation to data analysis.

Caption: Experimental Workflow for Antifouling Coating Evaluation.

Standardized Protocol: Static Immersion Panel Test (based on ASTM D3623 & D6990)

This protocol describes a static raft test, which is a standard method for evaluating antifouling efficacy under real-world conditions.[21][22]

Objective: To assess the ability of a coating containing this compound to resist the settlement of marine fouling organisms compared to control and competitor coatings.

Materials:

  • Test Panels: Non-conductive material, e.g., PVC or fiberglass, of a standard size (e.g., 15x30 cm).

  • Test Coatings: Formulation containing this compound.

  • Control Coatings:

    • Negative Control: An inert, non-toxic coating expected to foul heavily.

    • Positive Control: A market-leading copper-based or competitor coating.

  • Application Equipment: Brushes, rollers, or sprayers as specified by the coating manufacturer.

  • Immersion Raft: A floating platform moored in a location with high fouling pressure.[21]

  • Inspection and Documentation Tools: Underwater camera, scraping tools for sample identification, data sheets.

Methodology:

  • Panel Preparation:

    • Thoroughly clean and degrease all test panels.

    • Apply the appropriate primer system if required.

    • Prepare at least three replicate panels for each coating to ensure statistical validity.[23]

  • Coating Application:

    • Apply each test and control coating to its set of replicate panels according to the manufacturer's specifications. Ensure uniform film thickness.

    • Label each panel clearly with a durable marking system.

  • Curing and Immersion:

    • Allow the coated panels to cure for the specified period.

    • Securely attach the panels to the immersion raft in a randomized order to avoid positional bias.

    • Submerge the raft in the selected marine test site. The site should be representative of typical service conditions with high fouling pressure.[5]

  • Periodic Inspection:

    • Conduct inspections at regular intervals (e.g., monthly) during the fouling season.[24]

    • Carefully retrieve the panels, minimizing disturbance to the fouled surface.[25]

    • Photograph each panel to provide a visual record of fouling accumulation.

    • Evaluate the panels based on a standardized fouling rating system. The ASTM D6990 standard provides a method for rating both the percentage of the panel covered by fouling and the type of fouling organisms present.[22][25] This can be used to derive a Fouling Resistance (FR) rating, where FR 100 signifies no fouling.[21]

  • Data Analysis:

    • For each inspection interval, calculate the average fouling rating for each set of replicate panels.

    • Compare the performance of the this compound coating against the negative and positive controls.

    • Analyze the types of fouling organisms that are successfully inhibited versus those that settle on the test coating.

Self-Validation System: The inclusion of both negative and positive controls is critical for validating the test. The negative control must show significant fouling to confirm that the test site has adequate fouling pressure.[22] The positive control provides a benchmark against a known, effective product, allowing for a direct comparison of relative performance.

Conclusion

This compound demonstrates significant potential as a booster biocide in marine antifouling coatings. Its primary strength lies in its efficacy against soft-fouling organisms and its favorable environmental fate, characterized by rapid biodegradation.[18][19] This positions it as a more environmentally considerate alternative to persistent heavy metals for combating slime and algal growth.

However, it is not a standalone solution for all fouling challenges. Its lower efficacy against hard-fouling organisms compared to cuprous oxide means it is best utilized in a collaborative strategy, combined with a primary biocide like copper. Such formulations can leverage the benefits of both components: the robust, hard-fouling resistance of copper and the broad-spectrum, anti-algal power of the isothiazolone. The ultimate goal is to develop coatings that provide long-term fouling protection while minimizing the release of harmful substances into the marine ecosystem. Rigorous, standardized testing, as outlined in this guide, is paramount to validating the performance and environmental credentials of these next-generation antifouling systems.

References

  • Performance testing of antifouling coatings - Endures. (n.d.).
  • MARINE BIOFOULING TESTING OF EXPERIMENTAL MARINE PAINTS: TECHNICAL CONSIDERATIONS ON METHODS, SITE SELECTION AND DYNAMIC TESTS - Poseidon Sciences. (n.d.).
  • Isothiazolinone - Wikipedia. (n.d.).
  • Methods of assessing antifouling and foul-release efficacy of non-toxic marine coatings. (2017, June 9).
  • INTERNATIONAL STANDARD ISO 21716-1. (n.d.).
  • Evaluating Biofouling Resistance and Physical Performance of Marine Coating Systems. (2020, September 1).
  • Environmental Fate of Isothiazolone Biocides | Request PDF - ResearchGate. (2025, August 10).
  • Appendix B Panel Testing Protocol. (2008, June 5).
  • Quick test methods for marine antifouling paints - ResearchGate. (n.d.).
  • Efficacy antifouling - Dr. Brill Institutes. (n.d.).
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC. (n.d.).
  • Guidelines for efficacy testing of antifouling coatings for nets in field tests - Norwegian Environment Agency. (n.d.).
  • The Mechanism of Action of Isothiazolone Biocides - Semantic Scholar. (n.d.).
  • The Mechanism of Action of Isothiazolone Biocides - ResearchGate. (n.d.).
  • Environmental Problems from Antifouling Agents - GOV.UK. (n.d.).
  • Comparative environmental assessment of biocides used in antifouling paints - PubMed. (n.d.).
  • A comparative study of the effectiveness of antifouling paints for the protection of ship hulls from biofouling. (n.d.).
  • Innovations: Copper in Third-Generation Antifoulants For Marine Coatings. (n.d.).
  • Which Antifouling Paint is Best for your Boat. (n.d.).
  • The Misunderstanding of Biocide-free Antifouling Paints - Finsulate. (2025, January 13).
  • Anti-fouling Coatings for Boats - Canada.ca. (n.d.).
  • Combinations of biocides in antifouling paint products | Download Table - ResearchGate. (n.d.).
  • Antifouling performance at the level you choose | International Paint - AkzoNobel Marine Coatings. (n.d.).
  • The Enduring Efficacy of Tributyltin Derivatives: A Comparative Analysis Against Modern Antifouling Agents - Benchchem. (n.d.).
  • Can Copper Antifouling Paint Be Kind? - Practical Sailor. (n.d.).
  • Zinc Pyrithione for Exterior Paints – Explained | Esaar International Pvt. Ltd. (2018, November 30).
  • Copper oxide (Cu₂O) in antifouling: the invisible killer - Finsulate. (2025, February 7).
  • Current and emerging environmentally-friendly systems for fouling control in the marine environment - PubMed. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.